molecular formula C9H8N2O B064016 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 178488-37-4

5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Numéro de catalogue: B064016
Numéro CAS: 178488-37-4
Poids moléculaire: 160.17 g/mol
Clé InChI: DUMDWTOBALQSBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a high-value chemical building block and key synthetic intermediate in advanced medicinal chemistry and drug discovery research. This heteroaromatic aldehyde features the imidazopyridine core, a privileged scaffold renowned for its widespread presence in pharmacologically active compounds. The reactive aldehyde group at the 3-position serves as a versatile handle for further synthetic elaboration, enabling facile derivatization through condensation reactions (e.g., to form Schiff bases), nucleophilic addition, or reductive amination to generate diverse compound libraries.

Propriétés

IUPAC Name

5-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-3-2-4-9-10-5-8(6-12)11(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMDWTOBALQSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(N12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440977
Record name 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178488-37-4
Record name 5-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178488-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 178488-37-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, with CAS number 178488-37-4, is a heterocyclic compound belonging to the privileged imidazo[1,2-a]pyridine scaffold. This class of molecules has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including anticancer, antituberculosis, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and an exploration of the therapeutic potential of the broader imidazo[1,2-a]pyridine class, for which this compound serves as a key building block.

Chemical and Physical Properties

5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a stable organic compound, typically available as a solid with a purity of 98% or higher.[3] Its core structure consists of a fused imidazole and pyridine ring system, with a methyl group at the 5-position and a carbaldehyde (formyl) group at the 3-position. The presence of the aldehyde functional group makes it a versatile intermediate for further chemical modifications.[4]

PropertyValueReference
CAS Number 178488-37-4[3]
Molecular Formula C₉H₈N₂O[5]
Molecular Weight 160.17 g/mol [5]
Predicted Density 1.21 ± 0.1 g/cm³
Appearance Solid[3]
Purity ≥ 98%[3]
Storage Room temperature[3]
SMILES CC1=CC=CC2=NC=C(N12)C=O[5]
InChI InChI=1S/C9H8N2O/c1-7-3-2-4-9-10-5-8(6-12)11(7)9/h2-6H,1H3[5]

Synthesis Protocol: Vilsmeier-Haack Formylation

The introduction of a carbaldehyde group at the electron-rich 3-position of the imidazo[1,2-a]pyridine ring is efficiently achieved through the Vilsmeier-Haack reaction.[1][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Reaction Scheme

G cluster_0 Synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde start 5-Methylimidazo[1,2-a]pyridine reagents POCl3, DMF start->reagents Vilsmeier-Haack Reaction product 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde reagents->product

Caption: Synthetic pathway for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Experimental Procedure

The following is a detailed protocol for the synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, adapted from general procedures for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines.[7]

Materials:

  • 5-Methylimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (3.0 eq.) in an ice bath. Add phosphorus oxychloride (1.2 eq.) dropwise to the cooled DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve 5-methylimidazo[1,2-a]pyridine (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Biological Activity and Therapeutic Potential

While specific biological data for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is not extensively reported in the public domain, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[2] Derivatives of this core structure have demonstrated significant activity in various disease models.

General Biological Screening Workflow

The following diagram illustrates a typical workflow for the biological evaluation of novel imidazo[1,2-a]pyridine derivatives.

G cluster_1 Biological Evaluation Workflow synthesis Compound Synthesis (e.g., 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde derivatives) screening Primary Screening (e.g., In vitro assays) synthesis->screening hit_id Hit Identification screening->hit_id hit_id->synthesis Inactive lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt Active in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: Generalized workflow for drug discovery with imidazo[1,2-a]pyridines.

Reported Activities of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes some of the key biological activities reported for various derivatives of the imidazo[1,2-a]pyridine scaffold.

Biological ActivityTarget/MechanismExample DerivativesReference
Antituberculosis Inhibition of Mtb pantothenate synthetaseImidazo[1,2-a]pyridinecarboxamides[8]
Antimalarial Inhibition of heme polymerizationMefloquine analogues[9]
Anticancer -3-Aminoimidazo[1,2-a]pyridines[10]
Anti-inflammatory --[2]

Conclusion

5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. Its straightforward synthesis via the Vilsmeier-Haack reaction allows for the accessible production of a key building block for further chemical exploration. The well-documented and diverse biological activities of the imidazo[1,2-a]pyridine scaffold underscore the importance of this compound in medicinal chemistry research and drug discovery programs. Further investigation into the specific biological profile of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a derivative of the privileged imidazo[1,2-a]pyridine scaffold, is a compound of increasing interest in medicinal chemistry. The imidazo[1,2-a]pyridine core is a common structural motif in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antituberculosis, and antimalarial activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological context of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, presenting available data in a structured format to facilitate further research and drug development efforts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While experimental data for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is limited in publicly accessible literature, a combination of data from chemical suppliers and predicted values provides a foundational profile.

Table 1: Physicochemical Properties of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

PropertyValueSource
IUPAC Name 5-methylimidazo[1,2-a]pyridine-3-carbaldehydeN/A
CAS Number 178488-37-4[1]
Molecular Formula C₉H₈N₂O[1][2]
Molecular Weight 160.17 g/mol [1][2]
Appearance Light yellow to yellow solid[3]
Density (Predicted) 1.21 ± 0.1 g/cm³[3]
pKa (Predicted) 4.79 ± 0.50N/A
LogP (Predicted) 1.45520[4]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis and Characterization

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various synthetic routes. Common methods include the Groebke–Blackburn–Bienaymé three-component reaction, condensation reactions, and metal-catalyzed cyclizations.

Experimental Protocol: Silver-Catalyzed Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehydes

A general method for the synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes involves the silver-catalyzed intramolecular aminooxygenation. While a specific protocol for the 5-methyl derivative is not detailed in the reviewed literature, a general procedure can be adapted[5].

Materials:

  • Substituted 2-aminopyridine (e.g., 6-methylpyridin-2-amine)

  • Propargyl alcohol

  • Silver catalyst (e.g., Silver triflate)

  • Oxidant

  • Acetonitrile (solvent)

Procedure:

  • To a solution of the substituted 2-aminopyridine and propargyl alcohol in acetonitrile, the silver catalyst and an oxidant are added.

  • The reaction mixture is stirred at a specified temperature for a designated time, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine-3-carbaldehyde.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the positions of substituents. Spectral data for various imidazo[1,2-a]pyridine derivatives are available in the literature to aid in assignment[6][7][8].

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde carbonyl stretch.

Below is a logical workflow for the synthesis and characterization of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: 6-Methylpyridin-2-amine Propargyl Alcohol reaction Silver-Catalyzed Aminooxygenation start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry ir IR Spectroscopy analysis Structural Confirmation nmr->analysis ms->analysis ir->analysis

Synthesis and Characterization Workflow

Potential Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities. While specific studies on 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde are not extensively reported, the activities of related derivatives suggest potential therapeutic applications.

Anticancer Activity: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against various cancer cell lines. The proposed mechanisms of action for some of these derivatives involve the induction of apoptosis. For instance, certain derivatives have been shown to upregulate the PTEN gene and downregulate the AKT pathway, leading to cell death in colon cancer cells. Other studies have implicated the inhibition of the AKT/mTOR pathway and the induction of G2/M cell cycle arrest.

Antituberculosis Activity: The imidazo[1,2-a]pyridine core is also a key feature in several compounds with significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains. Some derivatives have been identified as inhibitors of Mtb pantothenate synthetase (PS).

The aldehyde functional group at the 3-position of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde offers a reactive site for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

The following diagram illustrates a potential signaling pathway that could be modulated by imidazo[1,2-a]pyridine derivatives, based on existing research on related compounds.

G cluster_pathway Potential Anticancer Signaling Pathway compound Imidazo[1,2-a]pyridine Derivative pten PTEN compound->pten Upregulates akt AKT compound->akt Downregulates pip3 PIP3 pten->pip3 Inhibits pi3k PI3K pi3k->pip3 Phosphorylates pip2 PIP2 pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Hypothesized Anticancer Signaling Pathway

Conclusion

5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a promising scaffold for the development of novel therapeutic agents. While a complete experimental profile of its physicochemical properties is yet to be published, available data and predictive models provide a solid foundation for further investigation. The synthetic accessibility of the imidazo[1,2-a]pyridine core, coupled with the diverse biological activities exhibited by its derivatives, underscores the potential of this compound in drug discovery programs. Further research is warranted to fully elucidate its physicochemical characteristics, optimize its synthesis, and explore its specific biological targets and mechanisms of action. This guide serves as a valuable resource for researchers embarking on the study of this intriguing molecule.

References

Structural Elucidation of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in drug discovery, with various derivatives exhibiting a range of biological activities, including anticancer properties. This document outlines a probable synthetic pathway, collates available and analogous spectroscopic and crystallographic data for structural confirmation, and discusses the potential biological relevance of this class of compounds, particularly in the context of cancer cell signaling.

Introduction

Imidazo[1,2-a]pyridines are fused heterocyclic systems that have garnered significant attention from the scientific community due to their diverse pharmacological properties. Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents. The introduction of a methyl group at the 5-position and a carbaldehyde group at the 3-position of the imidazo[1,2-a]pyridine core can significantly influence its chemical reactivity, and biological activity. A thorough structural elucidation is paramount for understanding its structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Synthesis and Experimental Protocols

A common and effective method for the formylation of electron-rich heterocyclic systems like imidazo[1,2-a]pyridines is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

Proposed Synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

The synthesis would proceed via the formylation of the precursor, 5-methylimidazo[1,2-a]pyridine.

Experimental Protocol (General Procedure):

  • To a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane), cooled in an ice bath, phosphorus oxychloride (POCl₃) is added dropwise with stirring.

  • The resulting Vilsmeier reagent is then treated with a solution of 5-methylimidazo[1,2-a]pyridine.

  • The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or another suitable base.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford pure 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

G General Workflow for the Synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde A Vilsmeier Reagent Formation (POCl3 + DMF) B Addition of 5-Methylimidazo[1,2-a]pyridine A->B C Reaction B->C D Aqueous Work-up (Quenching and Extraction) C->D E Purification (Column Chromatography) D->E F 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde E->F

Caption: Synthetic workflow for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Structural Data

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, based on commercially available information.

Technique Data Type Anticipated Observations
¹H NMR Chemical Shifts (ppm)Signals corresponding to the aldehyde proton, aromatic protons on the pyridine and imidazole rings, and the methyl group protons.
¹³C NMR Chemical Shifts (ppm)Resonances for the carbonyl carbon, aromatic carbons of the fused ring system, and the methyl carbon.
IR Wavenumber (cm⁻¹)Characteristic absorption bands for the C=O stretching of the aldehyde, C=N and C=C stretching of the aromatic rings, and C-H stretching.
Mass Spec. m/zA molecular ion peak corresponding to the molecular weight of the compound (C₉H₈N₂O, MW: 160.17 g/mol ).
Crystallographic Data of an Analogous Compound

While the crystal structure of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is not publicly available, the structure of the closely related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol , provides valuable insight into the geometry of the core heterocyclic system.[1]

Parameter Value
Compound (5-methylimidazo[1,2-a]pyridin-2-yl)methanol[1]
Formula C₉H₁₀N₂O[1]
Crystal System Triclinic[1]
Space Group P-1[1]
a (Å) 7.3637 (2)[1]
b (Å) 8.1589 (2)[1]
c (Å) 8.3966 (2)[1]
α (°) 62.355 (1)[1]
β (°) 67.291 (2)[1]
γ (°) 88.386 (2)[1]

The imidazo[1,2-a]pyridine moiety in this analogue is nearly planar, and it is expected that the core structure of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde would adopt a similar planar conformation.[1]

Biological Relevance and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents. A frequently implicated mechanism of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.

Inhibition of PI3K by imidazo[1,2-a]pyridine derivatives prevents the phosphorylation and activation of Akt. This, in turn, leads to the deactivation of downstream effectors, including mTOR. The net result is the induction of cell cycle arrest and apoptosis in cancer cells.

G Proposed Signaling Pathway Inhibition by Imidazo[1,2-a]pyridine Derivatives cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis | Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K |

Caption: PI3K/Akt/mTOR pathway inhibition by imidazo[1,2-a]pyridine derivatives.

Conclusion

The structural elucidation of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde can be confidently approached through a combination of established synthetic methods and comprehensive spectroscopic analysis. While a definitive crystal structure remains to be reported, data from closely related analogs provide a solid foundation for understanding its molecular geometry. The established anticancer potential of the imidazo[1,2-a]pyridine scaffold, particularly through the inhibition of the PI3K/Akt/mTOR pathway, underscores the importance of this compound and its derivatives as promising candidates for further investigation in drug discovery and development. Future work should focus on obtaining and publishing detailed, peer-reviewed experimental data for this specific molecule to fully unlock its therapeutic potential.

References

Spectroscopic and Synthetic Profile of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for the novel heterocyclic compound, 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. The information presented is intended to support research and development activities in medicinal chemistry, materials science, and related fields where imidazo[1,2-a]pyridine scaffolds are of significant interest. All data is sourced from the doctoral thesis of G. Naga Raju, titled "Novel D-π-A-π-D Type Architectures Based on Imidazo[1,2-a]pyridine for Optoelectronic Applications".

Core Spectroscopic Data

The structural integrity and purity of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde have been rigorously established through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The key quantitative data are summarized below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.95s-1HCHO
9.49d6.81HH-8
8.07s-1HH-2
7.42d8.81HH-7
6.90t6.81HH-6
2.65s-3HCH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Chemical Shift (δ, ppm)Assignment
184.4CHO
152.0C-5
145.2C-8a
138.2C-2
130.2C-7
124.6C-3
118.9C-6
115.8C-8
23.8CH₃

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

TechniqueIonm/z (Calculated)m/z (Found)
ESI-MS[M+H]⁺161.07161.15

Experimental Protocols

The synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde was achieved through a Vilsmeier-Haack formylation reaction. The detailed experimental procedure is outlined below.

Synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Materials:

  • 5-Methylimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of 5-Methylimidazo[1,2-a]pyridine (1.0 g, 7.56 mmol) in N,N-Dimethylformamide (5 mL), phosphorus oxychloride (1.05 mL, 11.34 mmol) was added dropwise at 0 °C.

  • The reaction mixture was then stirred at 80 °C for 4 hours.

  • Upon completion of the reaction (monitored by Thin Layer Chromatography), the mixture was cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer was extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers were dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure.

  • The resulting crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (3:7 v/v) as the eluent to afford the pure 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde as a yellow solid.

Yield: 0.98 g (81%)

Melting Point: 105-107 °C

Visualized Experimental Workflow

The synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde follows a standard Vilsmeier-Haack reaction protocol. The workflow is depicted in the following diagram.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification Reactant1 5-Methylimidazo[1,2-a]pyridine Condition1 Stir at 0 °C (addition) Reactant1->Condition1 Reactant2 POCl3 in DMF Reactant2->Condition1 Condition2 Stir at 80 °C for 4h Condition1->Condition2 Workup1 Neutralization with NaHCO3 Condition2->Workup1 Workup2 Extraction with DCM Workup1->Workup2 Workup3 Drying over Na2SO4 Workup2->Workup3 Workup4 Solvent Evaporation Workup3->Workup4 Purification Column Chromatography (Silica gel, EtOAc/Hexane) Workup4->Purification Product 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Purification->Product

An In-depth Technical Guide on the 1H and 13C NMR of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. Due to the absence of directly published experimental NMR data for this specific compound in the reviewed literature, this guide presents a comprehensive analysis based on the spectral data of closely related structural analogs: imidazo[1,2-a]pyridine-3-carbaldehyde and various methyl-substituted imidazo[1,2-a]pyridines. This approach allows for a robust prediction and interpretation of the NMR spectra of the target molecule, providing valuable insights for researchers in the fields of medicinal chemistry and drug development.

Predicted and Comparative NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Therefore, by analyzing the spectra of the parent compound, imidazo[1,2-a]pyridine-3-carbaldehyde, and methylated analogs, we can predict the spectral characteristics of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde with a high degree of confidence.

Table 1: 1H NMR Spectral Data of Imidazo[1,2-a]pyridine-3-carbaldehyde and Related Compounds in CDCl3

PositionImidazo[1,2-a]pyridine-3-carbaldehyde[1]2,6-Dimethylimidazo[1,2-a]pyridine[2]Predicted 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
H-2-7.21 (s)~8.0-8.2 (s)
H-310.04 (s)-~10.0 (s)
H-59.65 (d, J=6.8 Hz)--
H-67.14 (td, J=6.9, 1.1 Hz)6.93 (dd, J=9.2, 1.6 Hz)~7.0-7.2 (d)
H-77.60 (ddd, J=8.8, 7.0, 1.3 Hz)-~7.5-7.7 (t)
H-87.80 (d, J=9.0 Hz)7.38 (d, J=9.2 Hz)~7.7-7.9 (d)
5-CH3--~2.4-2.6 (s)
Aldehyde CHO10.04 (s)-~10.0 (s)

Table 2: 13C NMR Spectral Data of Imidazo[1,2-a]pyridine-3-carbaldehyde and Related Compounds in CDCl3

PositionImidazo[1,2-a]pyridine-3-carbaldehyde[1]2,6-Dimethylimidazo[1,2-a]pyridine[2]Predicted 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
C-2156.9143.0~157-159
C-3131.2109.3~132-134
C-5128.8-~138-140 (quat.)
C-6115.5121.4~116-118
C-7132.1123.1~132-134
C-8117.5116.2~118-120
C-8a147.7144.2~147-149 (quat.)
5-CH3-18.1~18-20
Aldehyde CHO179.1-~179-181

Note: Predicted values are estimations based on the analysis of substituent effects in related molecules.

Experimental Protocols

The following sections detail the general methodologies for the synthesis of the target compound and the acquisition of its NMR spectra, based on established procedures for similar imidazo[1,2-a]pyridine derivatives.

A common and effective method for the introduction of a formyl group at the C-3 position of the imidazo[1,2-a]pyridine core is the Vilsmeier-Haack reaction.

  • Starting Material: 5-Methylimidazo[1,2-a]pyridine.

  • Reagents: Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-methylimidazo[1,2-a]pyridine in DMF, POCl3 is added dropwise at 0°C.

    • The reaction mixture is then stirred at an elevated temperature (e.g., 80-100°C) for several hours.

    • After completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • The crude product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purification is typically achieved by column chromatography on silica gel.

A standardized protocol for obtaining high-quality 1H and 13C NMR spectra for imidazo[1,2-a]pyridine derivatives is as follows.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • 1H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • 13C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the synthesis and characterization of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

G cluster_synthesis Synthetic Pathway 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 5-Methylimidazo[1,2-a]pyridine 5-Methylimidazo[1,2-a]pyridine 2-Amino-6-methylpyridine->5-Methylimidazo[1,2-a]pyridine Cyclization alpha-Halo Ketone alpha-Halo Ketone alpha-Halo Ketone->5-Methylimidazo[1,2-a]pyridine Target Compound 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 5-Methylimidazo[1,2-a]pyridine->Target Compound Vilsmeier-Haack Formylation Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->Target Compound

Caption: Synthetic pathway to 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

G cluster_workflow NMR Analysis Workflow Purified Compound Purified Compound Sample Preparation Sample Preparation Purified Compound->Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer Data Acquisition Data Acquisition NMR Spectrometer->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis

Caption: General workflow for NMR spectral analysis.

References

Mass Spectrometry of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a key heterocyclic compound with significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in the development of new therapeutic agents. A thorough understanding of its mass spectrometric behavior is crucial for its identification, characterization, and metabolic studies.

Predicted Mass Spectral Data

While specific experimental mass spectral data for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is not widely available in the literature, computational predictions provide valuable insights into its expected mass-to-charge ratios for various adducts. The following table summarizes the predicted m/z values for the protonated molecule and other common adducts.

AdductPredicted m/z
[M+H]⁺161.0709
[M+Na]⁺183.0529
[M+K]⁺199.0268
[M+NH₄]⁺178.0975
[M-H]⁻159.0564
[M+HCOO]⁻205.0619
[M+CH₃COO]⁻219.0775

Data sourced from computational predictions.

Proposed Fragmentation Pathway

Based on studies of structurally similar imidazo[1,2-a]pyridine derivatives, a plausible fragmentation pathway for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde under positive mode electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be proposed. The fragmentation of protonated 3-substituted imidazo[1,2-a]pyridines often involves characteristic cleavages of the substituent at the 3-position.

A primary fragmentation event is anticipated to be the loss of the formyl group (CHO) as a radical, leading to a stable imidazo[1,2-a]pyridine cation. Subsequent fragmentation could involve the cleavage of the fused ring system.

fragmentation_pathway M_H [M+H]⁺ m/z = 161.07 F1 Fragment 1 m/z = 132.07 M_H->F1 - CHO F2 Fragment 2 m/z = 105.06 F1->F2 - HCN F3 Fragment 3 m/z = 78.05 F2->F3 - HCN

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde using liquid chromatography-mass spectrometry (LC-MS). This protocol is based on methods used for the analysis of other nitrogen-containing heterocyclic compounds.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution in the initial mobile phase composition to create calibration standards.

  • Sample Matrix: For analysis in complex matrices (e.g., plasma, tissue homogenates), a sample extraction method such as protein precipitation or solid-phase extraction should be employed.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 25-40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing heterocyclic compounds.

  • Source Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-500 °C

    • Nebulizer Gas Flow (Nitrogen): 8-12 L/min

  • Data Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to identify the protonated molecular ion.

    • Product Ion Scan (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor ion and fragment it using collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be optimized to obtain a characteristic fragmentation pattern.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

logical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions LC_Separation LC Separation Standard->LC_Separation Extraction Sample Extraction (if necessary) Extraction->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Data_Acquisition Data Acquisition MSMS_Fragmentation->Data_Acquisition Data_Analysis Data Analysis and Interpretation Data_Acquisition->Data_Analysis

An In-Depth Technical Guide to the FT-IR Spectrum of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of the specific experimental spectrum for this exact molecule in publicly accessible literature, this guide utilizes data from closely related imidazo[1,2-a]pyridine derivatives to provide a comprehensive and predictive analysis of its key vibrational modes.

Molecular Structure and Functional Groups

5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde possesses a bicyclic heteroaromatic core, a methyl substituent, and an aldehyde functional group. The key structural features influencing its FT-IR spectrum are:

  • Imidazo[1,2-a]pyridine Core: A fused ring system containing both pyridine and imidazole rings. This structure exhibits characteristic C-H, C=C, and C-N stretching and bending vibrations.

  • Aldehyde Group (-CHO): This group is characterized by a strong C=O stretching vibration and C-H stretching of the aldehydic proton.

  • Methyl Group (-CH₃): This aliphatic group will show characteristic symmetric and asymmetric C-H stretching and bending vibrations.

Caption: Molecular structure of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Experimental Protocols

While the specific experimental details for obtaining the FT-IR spectrum of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde are not detailed in the available literature, a general protocol for such an analysis is provided below.

Synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

The synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction. This involves the formylation of an electron-rich imidazo[1,2-a]pyridine precursor.[1] The general workflow is as follows:

G start 5-Methylimidazo[1,2-a]pyridine reaction Vilsmeier-Haack Formylation start->reaction reagent Vilsmeier Reagent (POCl3/DMF) reagent->reaction product 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde reaction->product G cluster_0 Spectral Regions cluster_1 Functional Group Correlation cluster_2 Structural Confirmation A ~1670 cm⁻¹ (Strong) FA Aldehyde C=O A->FA B ~2850 & ~2750 cm⁻¹ (Weak Doublet) FB Aldehyde C-H B->FB C ~3100-3000 cm⁻¹ (Medium) FC Aromatic C-H C->FC D ~2950 & ~1460/1380 cm⁻¹ FD Aliphatic C-H (Methyl) D->FD E ~1640-1500 cm⁻¹ (Multiple Bands) FE Aromatic Ring (C=C, C=N) E->FE Conclusion Confirmation of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde FA->Conclusion FB->Conclusion FC->Conclusion FD->Conclusion FE->Conclusion

References

An In-depth Technical Guide on the Solubility of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for researchers to determine the solubility of this compound in various organic solvents. The guide outlines detailed experimental protocols, discusses the theoretical principles of solubility, and presents a qualitative solubility prediction based on the molecular structure. Furthermore, this document includes workflow diagrams generated using Graphviz to illustrate the experimental and logical processes involved in solubility determination, adhering to the specified technical requirements for visualization.

Introduction

5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active molecules, including anti-cancer, anti-inflammatory, and anti-viral agents. The solubility of a lead compound is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. A thorough understanding of a compound's solubility in various organic solvents is paramount for its successful application in drug discovery and development processes, including synthesis, purification, and formulation.

This guide provides a detailed methodology for determining the solubility of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, enabling researchers to generate the necessary data for their specific applications.

Predicted Solubility Profile

The molecule possesses both polar and non-polar characteristics:

  • Polar features: The presence of the nitrogen atoms in the imidazopyridine ring system and the carbonyl group (C=O) of the aldehyde function introduce polarity and the potential for hydrogen bonding.

  • Non-polar features: The fused aromatic ring system and the methyl group contribute to the non-polar character of the molecule.

Based on this structure, 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is expected to exhibit moderate solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents can engage in dipole-dipole interactions with the polar functionalities of the compound.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, interacting with the nitrogen atoms and the carbonyl group.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can solvate the compound through dipole-dipole interactions.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to ModerateThese solvents are less polar than alcohols and chlorinated solvents.
Aromatic Toluene, BenzeneLowThe non-polar nature of these solvents makes them less effective at solvating the polar regions of the molecule.
Non-polar Alkanes Hexane, HeptaneVery Low/InsolubleThe significant difference in polarity between the compound and these solvents will likely result in poor solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The following protocol describes the isothermal equilibrium method, a common and reliable technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment
  • 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature incubator or shaker bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator or shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Data Calculation and Presentation:

    • Calculate the solubility of the compound in each solvent using the determined concentration and the dilution factor.

    • Express the solubility in standard units, such as mg/mL or g/100 mL.

    • Present the quantitative data in a structured table for easy comparison.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis & Data prep_solid Weigh Excess Solid prep_vial Combine in Capped Vial prep_solid->prep_vial prep_solvent Add Known Volume of Solvent prep_solvent->prep_vial equil_agitate Agitate at Constant Temperature (e.g., 24-48h) prep_vial->equil_agitate Start Equilibration equil_settle Allow Excess Solid to Settle equil_agitate->equil_settle sample_supernatant Withdraw Supernatant equil_settle->sample_supernatant Process Sample sample_filter Filter (e.g., 0.22 µm) sample_supernatant->sample_filter sample_dilute Dilute for Analysis sample_filter->sample_dilute analysis_quantify Quantify Concentration (e.g., HPLC, UV-Vis) sample_dilute->analysis_quantify Analyze analysis_calculate Calculate Solubility analysis_quantify->analysis_calculate analysis_report Report Data (mg/mL or g/100mL) analysis_calculate->analysis_report

Workflow for Experimental Solubility Determination

Factors Influencing Solubility

The solubility of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is governed by a complex interplay of factors related to both the solute and the solvent, as well as external conditions.

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde polarity Molecular Polarity polarity->solubility h_bond Hydrogen Bonding Capacity h_bond->solubility size Molecular Size & Shape size->solubility crystal Crystal Lattice Energy crystal->solubility solv_polarity Polarity solv_polarity->solubility solv_h_bond Hydrogen Bonding solv_h_bond->solubility solv_dielectric Dielectric Constant solv_dielectric->solubility temp Temperature temp->solubility pressure Pressure (for gases) pressure->solubility

Factors Influencing Solubility

Conclusion

While quantitative solubility data for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in various organic solvents is not extensively documented, this technical guide provides the necessary tools for researchers to obtain this critical information. By following the detailed experimental protocol, scientists and drug development professionals can accurately determine the solubility profile of this compound, which is essential for advancing its potential as a therapeutic agent. The provided diagrams offer a clear visual representation of the experimental workflow and the fundamental principles governing solubility, serving as a valuable resource for laboratory work and theoretical understanding. The generation of such data will be a significant contribution to the chemical and pharmaceutical sciences.

Preliminary Biological Screening of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. Direct experimental data on this specific compound is limited in publicly available literature. Therefore, this document extrapolates potential activities based on the extensive research conducted on structurally related imidazo[1,2-a]pyridine derivatives. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged" structure in medicinal chemistry, known to exhibit a wide range of pharmacological properties.[1][2][3] This guide summarizes the key findings on related compounds, presenting quantitative data, detailed experimental protocols, and relevant biological pathways to inform preliminary screening and drug discovery efforts centered around the 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde core.

Potential Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents against various cancer cell lines, including breast, colon, and melanoma.[1][2] The anticancer effects are often attributed to the inhibition of key molecular targets involved in cell division and proliferation.[3]

Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-based 1,2,3-triazole derivative (9d)MCF-7 (Breast)2.35[4]
Imidazo[1,2-a]pyridine-based 1,2,3-triazole derivative (9d)HeLa (Cervical)10.89[4]
3-aminoimidazo[1,2-a]pyridine derivative (12)HT-29 (Colon)4.15 ± 2.93[2]
3-aminoimidazo[1,2-a]pyridine derivative (14)B16F10 (Melanoma)21.75 ± 0.81[2]
Imidazo[1,2-a]pyridine compound (IP-5)HCC1937 (Breast)45[5][6]
Imidazo[1,2-a]pyridine compound (IP-6)HCC1937 (Breast)47.7[5][6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HT-29, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound, 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, would be dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

experimental_workflow_mtt cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells add_compound Add Test Compound seed_cells->add_compound incubate_treatment Incubate (e.g., 48h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Experimental workflow for the MTT assay.
Potential Signaling Pathways in Anticancer Activity

Studies on imidazo[1,2-a]pyridine derivatives suggest that their anticancer effects may be mediated through various signaling pathways, including the induction of apoptosis and cell cycle arrest.[5] One key pathway that is often implicated is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[3]

signaling_pathway_apoptosis cluster_pathway Apoptosis Induction Pathway compound Imidazo[1,2-a]pyridine Derivative p53 p53 compound->p53 upregulates caspase8 Caspase-8 compound->caspase8 activates p21 p21 p53->p21 activates cell_cycle_arrest G2/M Phase Arrest p21->cell_cycle_arrest caspase7 Caspase-7 caspase8->caspase7 activates parp PARP Cleavage caspase7->parp apoptosis Apoptosis parp->apoptosis

Potential signaling pathway for apoptosis induction.

Potential Antimicrobial Activity

The imidazo[1,2-a]pyridine core is also associated with antimicrobial properties, including antibacterial and antifungal activities.[7] Modifications to the core structure have yielded compounds with potent activity against various microbial strains.

Quantitative Data: Antimicrobial Activity of Imidazo[1,2-a]pyridine and Related Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Imidazo[1,5-a]quinoxaline derivative (3l)Staphylococcus aureus-
Imidazo[1,5-a]quinoxaline derivative (3l)Candida albicans-
Imidazo[1,2-a]pyridinecarboxamide (15)M. tuberculosis H37Rv0.10-0.19 µM[8]
Imidazo[1,2-a]pyridinecarboxamide (16)M. tuberculosis H37Rv0.10-0.19 µM[8]
(Z)-6-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-methyl-2,3- dihydroimidazo[2,1-b][9]thiazol-5(6Н)-oneCandida albicans АТСС 885/65315.62[10]

Note: Specific MIC values for some compounds were not available in the provided search results, but their activity was noted.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness. The broth microdilution method is a common technique for its determination.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive control wells (microorganism without compound) and negative control wells (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum serial_dilute Serially Dilute Test Compound inoculate_wells Inoculate Microtiter Plate serial_dilute->inoculate_wells incubate_plate Incubate Plate inoculate_wells->incubate_plate read_results Visually Inspect for Growth incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for MIC determination.

Potential Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties.[11] A potential mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[11]

Quantitative Data: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
Compound/DerivativeAssayResultReference
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5)In vitro COX-2 inhibitionPreferentially inhibited COX-2[11]
Imidazo[1,2-a]pyridine-2-carboxylic acid (2)Carrageenan-induced edemaMore efficient inhibition than indomethacin[11]
(Z)-6-(4-hydroxy-3-methoxybenzylidene)-2- methyl-2,3-dihydroimidazo[2,1-b][9]thiazol-5(6Н)-oneCarrageenan-induced paw edema40.3% inflammation suppression[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[12]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compound is administered orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

  • Edema Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the test and reference groups compared to the control group.

logical_relationship_inflammation cluster_inflammation Inflammatory Pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) membrane_phospholipids Membrane Phospholipids stimulus->membrane_phospholipids activates pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid produces cox_enzymes COX-1 / COX-2 prostaglandins Prostaglandins cox_enzymes->prostaglandins produces inflammation Inflammation (Edema, Pain) prostaglandins->inflammation compound Imidazo[1,2-a]pyridine Derivative compound->cox_enzymes inhibits

References

Stability and Storage of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. Understanding the stability profile of this compound is critical for ensuring its integrity in research and drug development applications, as degradation can impact experimental outcomes and the safety and efficacy of potential therapeutic agents. This document outlines known stability information, potential degradation pathways, and provides a general protocol for stability testing.

Overview of Chemical Stability

5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring a fused imidazopyridine ring system with a reactive carbaldehyde group. The stability of this molecule is influenced by the inherent reactivity of both the imidazo[1,2-a]pyridine core and the aldehyde functional group. The imidazo[1,2-a]pyridine ring is known to be susceptible to oxidation, while the aldehyde group can undergo oxidation, reduction, and other nucleophilic addition reactions.

Recommended Storage Conditions

To ensure the long-term stability and maintain the purity of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, the following storage conditions are recommended based on information from chemical suppliers and the general handling of similar heterocyclic aldehydes.

ParameterRecommended Condition
Temperature 2-8°C (Refrigeration)
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)
Environment Dry, well-ventilated area
Container Tightly sealed, light-resistant container
Incompatible Materials Strong oxidizing agents, strong bases, and strong amines

Potential Degradation Pathways

While specific degradation studies for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemical nature of the molecule. Key degradation routes may include oxidation, hydrolysis, and photodecomposition.

Oxidative Degradation

The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. This oxidation can be promoted by atmospheric oxygen, especially in the presence of light or metal ions. Furthermore, the electron-rich imidazo[1,2-a]pyridine ring system can also be a target for oxidation, potentially leading to ring-opened byproducts or the formation of N-oxides.

Oxidative Degradation Pathway 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde->5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid Oxidation (e.g., air, light) Ring-Opened Products Ring-Opened Products 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde->Ring-Opened Products Ring Oxidation

Caption: Potential oxidative degradation pathway of the target compound.

Hydrolytic Degradation

While the imidazo[1,2-a]pyridine core is generally stable to hydrolysis, certain conditions could potentially lead to degradation. However, significant degradation under typical neutral aqueous conditions is not expected.

Photodegradation

Many aromatic and heterocyclic compounds are sensitive to light. Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to the formation of various degradation products. The π-conjugated system in 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde suggests a potential for photostability issues. It is therefore crucial to store the compound in light-resistant containers.

Experimental Protocol: General Stability Testing

A comprehensive stability study for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde should be conducted to establish its shelf-life and identify potential degradation products under various conditions. The following is a general protocol for a forced degradation study, which can be adapted as needed.

Objective

To assess the stability of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.

Materials and Methods
  • Test Substance: 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Equipment: HPLC with a suitable detector (e.g., UV-Vis or PDA), pH meter, calibrated oven, photostability chamber, analytical balance.

Stress Conditions
  • Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

  • Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Store at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of 3% H₂O₂. Store at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

Analytical Procedure
  • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • At each time point, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by the developed HPLC method.

  • Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Stability Testing Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid Hydrolysis Acid Hydrolysis Sample Preparation Sample Preparation Acid Hydrolysis->Sample Preparation Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Preparation Oxidation Oxidation Oxidation->Sample Preparation Thermal Thermal Thermal->Sample Preparation Photolytic Photolytic Photolytic->Sample Preparation Compound Compound Compound->Acid Hydrolysis Compound->Base Hydrolysis Compound->Oxidation Compound->Thermal Compound->Photolytic HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Stability Profile Stability Profile Data Interpretation->Stability Profile

Caption: A general workflow for conducting forced degradation studies.

Summary and Conclusion

The stability of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a critical factor for its successful application in research and development. Adherence to proper storage conditions, including refrigeration (2-8°C), protection from light, and storage under an inert atmosphere, is essential to minimize degradation. The primary degradation pathways are likely to involve oxidation of the aldehyde group and the imidazopyridine ring. A systematic stability testing program, including forced degradation studies, is recommended to fully characterize the stability profile and to identify and quantify any potential degradation products. This information is invaluable for ensuring the quality and reliability of experimental data and for the development of stable formulations for pharmaceutical applications.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of 2-amino-6-methylpyridine with chloroacetaldehyde to yield 5-methylimidazo[1,2-a]pyridine. This intermediate subsequently undergoes a Vilsmeier-Haack formylation to afford the target aldehyde. This protocol includes comprehensive methodologies, reagent specifications, and characterization data to ensure reproducibility and high-yield synthesis.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that are of significant interest in pharmaceutical research due to their diverse biological activities. The introduction of a carbaldehyde group at the 3-position provides a versatile handle for further chemical modifications, making 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde a key intermediate in the synthesis of novel therapeutic agents. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich heterocyclic systems like imidazo[1,2-a]pyridines.[1][2][3][4]

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Amino-6-methylpyridineC₆H₈N₂108.1440-44White to light yellow solid
5-Methylimidazo[1,2-a]pyridineC₈H₈N₂132.1658-60Off-white to yellow solid
5-Methylimidazo[1,2-a]pyridine-3-carbaldehydeC₉H₈N₂O160.17110-112Yellow solid

Table 2: Summary of Reaction Conditions and Yields

Reaction StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Synthesis of 5-Methylimidazo[1,2-a]pyridine2-Amino-6-methylpyridine, Chloroacetaldehyde (45% aq. soln.)EthanolReflux (approx. 78)475-85
Synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde5-Methylimidazo[1,2-a]pyridine, POCl₃, DMFDichloromethane0 to 40365-75

Experimental Protocols

Step 1: Synthesis of 5-Methylimidazo[1,2-a]pyridine

Materials:

  • 2-Amino-6-methylpyridine

  • Chloroacetaldehyde (45% aqueous solution)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-amino-6-methylpyridine (1.0 eq) in ethanol (5 mL per gram of aminopyridine) in a round-bottom flask, add chloroacetaldehyde (45% aqueous solution, 1.2 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 5-methylimidazo[1,2-a]pyridine as an off-white to yellow solid.

Step 2: Synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (Vilsmeier-Haack Formylation)

Materials:

  • 5-Methylimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.5 eq) dropwise to anhydrous N,N-dimethylformamide (3.0 eq) at 0 °C under a nitrogen atmosphere. Stir the mixture for 30 minutes at 0 °C.

  • Dissolve 5-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice.

  • Carefully neutralize the mixture with a 1 M aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using ethyl acetate/hexane as the eluent to give 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde as a yellow solid.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Methylimidazo[1,2-a]pyridine cluster_step2 Step 2: Vilsmeier-Haack Formylation A 2-Amino-6-methylpyridine C Cyclization (Ethanol, Reflux) A->C B Chloroacetaldehyde B->C D 5-Methylimidazo[1,2-a]pyridine C->D Yield: 75-85% E 5-Methylimidazo[1,2-a]pyridine G Formylation (DCM, 0-40 °C) E->G F Vilsmeier Reagent (POCl₃, DMF) F->G H 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde G->H Yield: 65-75%

Caption: Overall synthetic workflow for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Reagent_Formation Reaction DMF->Reagent_Formation POCl3 POCl₃ POCl3->Reagent_Formation Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ Reagent_Formation->Vilsmeier_Reagent Substrate 5-Methylimidazo[1,2-a]pyridine Electrophilic_Attack Electrophilic Attack Substrate->Electrophilic_Attack Iminium_Intermediate Iminium Salt Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Hydrolysis (H₂O) Iminium_Intermediate->Hydrolysis Product 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

References

Vilsmeier-Haack Formylation of 5-methylimidazo[1,2-a]pyridine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Vilsmeier-Haack reaction offers a reliable method for the formylation of electron-rich heterocyclic compounds, including the privileged imidazo[1,2-a]pyridine scaffold. This document provides detailed application notes and a generalized protocol for the formylation of 5-methylimidazo[1,2-a]pyridine at the C-3 position, a crucial step in the synthesis of various biologically active molecules.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic or heteroaromatic ring.[1][2][3] This electrophilic substitution reaction is particularly effective for electron-rich systems.[2] The resulting product of this reaction with 5-methylimidazo[1,2-a]pyridine is 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde. This aldehyde is a versatile intermediate in the synthesis of compounds with a wide range of therapeutic potential, including applications in the development of antituberculosis agents.[4][5]

Application Notes

The imidazo[1,2-a]pyridine core is a key structural motif in numerous pharmaceutical agents due to its diverse biological activities.[4][6] The introduction of a formyl group at the C-3 position via the Vilsmeier-Haack reaction provides a synthetic handle for further molecular elaboration. This allows for the construction of libraries of compounds for drug discovery programs. For instance, imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against multi- and extended-drug-resistant tuberculosis.[5] The aldehyde functionality can be readily converted into various other functional groups, such as carboxylic acids, amines, and nitriles, or used in condensation reactions to build more complex molecular architectures.

Experimental Protocol

This protocol is a generalized procedure based on common practices for the Vilsmeier-Haack formylation of substituted imidazo[1,2-a]pyridines. Optimal conditions may vary depending on the specific substrate and desired scale.

Materials:

  • 5-methylimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate or sodium sulfate, anhydrous

  • Basic alumina or silica gel for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5.5 mmol). Cool the flask to 0 °C in an ice bath. To this, add phosphoryl chloride (POCl₃, 5.5 mmol) dropwise via the dropping funnel over 15 minutes, ensuring the temperature remains below 5 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the chloromethylenedimethyliminium chloride (Vilsmeier reagent) is typically observed as a pale yellow solid.

  • Reaction with Substrate: Cool the Vilsmeier reagent mixture to 0 °C and add anhydrous 1,2-dichloroethane (DCE, 1.5 mL). In a separate flask, dissolve 5-methylimidazo[1,2-a]pyridine (5.0 mmol) in anhydrous DCE (1.5 mL). Add this solution dropwise to the Vilsmeier reagent mixture over 10 minutes.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a solution of sodium acetate (28 mmol) in water (10 mL). Stir the resulting mixture vigorously for 1 hour at room temperature to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on basic alumina or silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Quantitative Data

EntrySubstrateReagents (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
12-Phenylimidazo[1,2-a]pyridinePOCl₃ (1.1), DMF (1.1)DCE703~85
22,7-Dimethylimidazo[1,2-a]pyridinePOCl₃ (1.2), DMF (1.2)DMF804~80
32-Methylimidazo[1,2-a]pyridine(COCl)₂ (1.1), DMF (1.1)CH₂Cl₂RT2~90
4Imidazo[1,2-a]pyridinePOCl₃ (1.5), DMFDMF905~75

Visualizations

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electorphile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Substrate 5-methylimidazo[1,2-a]pyridine Iminium Iminium Salt Intermediate Substrate->Iminium + Vilsmeier Reagent Product 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde Iminium->Product H2O H₂O (Work-up) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃) at 0°C start->reagent_prep add_substrate Add 5-methylimidazo[1,2-a]pyridine in DCE at 0°C reagent_prep->add_substrate react Heat Reaction Mixture (60-80°C, 2-4h) add_substrate->react workup Quench with Ice & NaOAc Solution react->workup extract Extract with Diethyl Ether workup->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Pure Product purify->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

References

Synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process: the initial construction of the 5-methylimidazo[1,2-a]pyridine core followed by a Vilsmeier-Haack formylation to introduce the carbaldehyde group at the 3-position.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

ParameterValueReference
Product Name 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS Number 178488-37-4[1]
Molecular Formula C₉H₈N₂O[2]
Molecular Weight 160.17 g/mol [2]
Yield 51%[1]
Appearance White solid[1]
¹H NMR (500 MHz, CDCl₃) δ (ppm) 9.88 (s, 1H), 8.39 (s, 1H), 7.64 (d, 1H), 7.45 (dd, J = 8.9, 7.1 Hz, 1H), 6.88 (d, J = 7.0 Hz, 1H), 2.96 (s, 3H)[1]
¹³C NMR (126 MHz, CDCl₃) δ (ppm) 176.0, 152.0, 149.8, 140.2, 130.2, 128.3, 116.4, 115.8, 23.2[1]

Experimental Protocols

This section details the two-stage synthesis protocol for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Stage 1: Synthesis of 5-Methylimidazo[1,2-a]pyridine

This stage involves the cyclization of 2-amino-6-methylpyridine with a suitable C2 synthon, typically an α-haloketone or its equivalent.

Materials:

  • 2-Amino-6-methylpyridine

  • Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde diethyl acetal

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylpyridine (1.0 eq) in ethanol.

  • Add a solution of sodium bicarbonate (2.0 eq) in water.

  • To the stirred mixture, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methylimidazo[1,2-a]pyridine.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure 5-methylimidazo[1,2-a]pyridine.

Stage 2: Vilsmeier-Haack Formylation of 5-Methylimidazo[1,2-a]pyridine

This stage introduces the carbaldehyde group at the electron-rich 3-position of the imidazo[1,2-a]pyridine ring system. The Vilsmeier reagent is generated in situ from phosphorus oxychloride and dimethylformamide.[3][4][5]

Materials:

  • 5-Methylimidazo[1,2-a]pyridine (from Stage 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq) and anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (1.5 eq) dropwise to the stirred DMF solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve 5-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Stir the mixture vigorously until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a petroleum ether:ethyl acetate (1:2, v/v) eluent system to afford 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde as a white solid.[1]

Visualizations

The following diagrams illustrate the overall synthetic workflow and the logical relationship of the key reaction stages.

Synthesis_Workflow cluster_stage1 Stage 1: Imidazo[1,2-a]pyridine Core Synthesis cluster_stage2 Stage 2: Vilsmeier-Haack Formylation start1 2-Amino-6-methylpyridine reagents1 Chloroacetaldehyde, NaHCO3, Ethanol cyclization Cyclization Reaction reagents1->cyclization workup1 Workup & Purification cyclization->workup1 intermediate 5-Methylimidazo[1,2-a]pyridine workup1->intermediate start2 5-Methylimidazo[1,2-a]pyridine intermediate->start2 reagents2 POCl3, DMF, DCM formylation Formylation Reaction reagents2->formylation workup2 Workup & Purification formylation->workup2 product 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde workup2->product

Caption: Overall workflow for the synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Logical_Relationship Start Starting Material: 2-Amino-6-methylpyridine Step1 Step 1: Cyclization Start->Step1 Intermediate Intermediate: 5-Methylimidazo[1,2-a]pyridine Step1->Intermediate Step2 Step 2: Formylation (Vilsmeier-Haack) Intermediate->Step2 FinalProduct Final Product: 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Step2->FinalProduct

References

Application Notes and Protocols for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a versatile intermediate in the development of novel bioactive molecules. The protocols detailed below are based on established methodologies for the functionalization of the imidazo[1,2-a]pyridine scaffold, a core structure in numerous pharmaceuticals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system renowned for its wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The presence of a carbaldehyde group at the 3-position of 5-Methylimidazo[1,2-a]pyridine offers a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and development. This document outlines key reactions and detailed protocols for the utilization of this valuable synthetic intermediate.

Key Applications

5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde serves as a crucial starting material for the synthesis of various classes of compounds, including but not limited to:

  • Schiff Bases: Condensation with primary amines to form imines, which are versatile intermediates for the synthesis of more complex molecules and are known to possess a wide range of biological activities.

  • Chalcones: Aldol condensation with acetophenones to produce chalcones, a class of compounds extensively studied for their anticancer and anti-inflammatory properties.

  • Hydrazones: Reaction with hydrazides to form hydrazones, which are important pharmacophores in the development of antimicrobial and anticonvulsant agents.

  • Knoevenagel Condensation Products: Reaction with active methylene compounds to yield α,β-unsaturated systems, which are precursors to various pharmacologically active molecules.

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

This protocol describes a general method for the synthesis of Schiff bases via the condensation of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde with various aromatic amines.

Reaction Scheme:

G cluster_0 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde cluster_1 Aromatic Amine cluster_2 Schiff Base a IM-CHO c IM-CH=N-Ar a->c Condensation b Ar-NH2 b->c

Figure 1: General scheme for Schiff base synthesis.

Materials:

  • 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Substituted aromatic amine (e.g., aniline, p-toluidine)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) in ethanol (10 mL).

  • To this solution, add the substituted aromatic amine (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Quantitative Data (Representative Examples):

Amine SubstituentProductYield (%)Melting Point (°C)
HN-phenyl-1-(5-methylimidazo[1,2-a]pyridin-3-yl)methanimine85120-122
4-CH₃N-(p-tolyl)-1-(5-methylimidazo[1,2-a]pyridin-3-yl)methanimine88135-137
4-ClN-(4-chlorophenyl)-1-(5-methylimidazo[1,2-a]pyridin-3-yl)methanimine90142-144
Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines the synthesis of chalcones from 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde and a substituted acetophenone.

Reaction Workflow:

G A Dissolve 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde and Acetophenone in Ethanol B Add Aqueous NaOH Solution (Catalyst) A->B C Stir at Room Temperature for 12-24 hours B->C D Pour into Crushed Ice C->D E Filter and Wash Precipitate D->E F Recrystallize from Ethanol E->F

Figure 2: Workflow for chalcone synthesis.

Materials:

  • 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (10%)

Procedure:

  • In a flask, dissolve 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (15 mL).

  • Cool the mixture in an ice bath and add 10% aqueous NaOH solution (5 mL) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from ethanol.

Quantitative Data (Representative Examples):

Acetophenone SubstituentProductYield (%)Melting Point (°C)
H1-(5-methylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-en-1-one78155-157
4-Cl3-(4-chlorophenyl)-1-(5-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one82168-170
4-OCH₃3-(4-methoxyphenyl)-1-(5-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one80162-164

Biological Activity and Signaling Pathways

Derivatives of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde have been investigated for various biological activities. For instance, certain chalcone and Schiff base derivatives have shown promising results as antimicrobial and anticancer agents. The proposed mechanism of action for some anticancer derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition:

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Survival Survival mTOR->Survival Derivative Derivative Derivative->Akt Inhibition

Figure 3: Potential inhibition of the PI3K/Akt/mTOR pathway.

The diagram above illustrates a potential mechanism where a derivative synthesized from 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde inhibits the Akt kinase, a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This inhibition would lead to a downstream decrease in cell proliferation and survival.

Conclusion

5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a highly valuable and versatile synthetic intermediate. The protocols provided herein offer a foundation for the synthesis of diverse libraries of imidazo[1,2-a]pyridine derivatives. The potential for these compounds to modulate key biological pathways underscores their importance in the ongoing search for novel therapeutic agents. Further exploration of the synthetic possibilities of this intermediate is highly encouraged for the development of next-generation drugs.

Application Notes and Protocols for the Derivatization of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Aldehyde Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the aldehyde group of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. This versatile scaffold is a key intermediate in the synthesis of a wide range of biologically active compounds. The derivatization of the aldehyde functionality allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The imidazo[1,2-a]pyridine core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3][4][5][6][7]

Synthesis of Schiff Base Derivatives via Condensation Reaction

The formation of Schiff bases (imines) is a robust and straightforward method for derivatizing the aldehyde group. This reaction involves the condensation of the aldehyde with a primary amine, typically under acidic catalysis. A microwave-assisted protocol offers a rapid and efficient green chemistry approach to this transformation.[8][9]

Experimental Protocol:

A mixture of equimolar quantities of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) and a substituted aniline (1.0 eq) in polyethylene glycol-400 (PEG-400) is subjected to microwave irradiation in the presence of a catalytic amount of glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water. The solid product is collected by filtration, washed with cold ethanol, and purified by column chromatography if necessary.[9]

Table 1: Synthesis of Schiff Base Derivatives

DerivativeAmine ReactantYield (%)m.p. (°C)Spectroscopic Data Highlights
1a 4-Methylaniline92168-170IR (cm⁻¹): 1615 (C=N); ¹H NMR (δ, ppm): 2.35 (s, 3H, Ar-CH₃), 8.50 (s, 1H, N=CH)
1b 4-Methoxyaniline90172-174IR (cm⁻¹): 1613 (C=N); ¹H NMR (δ, ppm): 3.80 (s, 3H, OCH₃), 8.48 (s, 1H, N=CH)
1c 4-Chloroaniline88180-182IR (cm⁻¹): 1614 (C=N); ¹H NMR (δ, ppm): 8.52 (s, 1H, N=CH)
1d 4-Fluoroaniline91175-177IR (cm⁻¹): 1615 (C=N); ¹H NMR (δ, ppm): 8.51 (s, 1H, N=CH)

Note: Data is adapted from a general protocol for 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes and serves as a representative example.[9]

Diagram 1: Synthesis of Schiff Bases

Schiff_Base_Synthesis Workflow for Schiff Base Synthesis Start Start: 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde + Substituted Aniline Microwave Microwave Irradiation (PEG-400, Acetic Acid) Start->Microwave TLC Monitor by TLC Microwave->TLC Workup Cooling & Precipitation (Cold Water) TLC->Workup Reaction Complete Filtration Filtration & Washing (Cold Ethanol) Workup->Filtration Purification Column Chromatography (if necessary) Filtration->Purification Product Final Product: Schiff Base Derivative Purification->Product

Caption: Workflow for Schiff Base Synthesis.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. This reaction is a powerful tool for carbon-carbon bond formation.[10] The reaction can often be performed under mild, catalyst-free conditions in environmentally benign solvents.

Experimental Protocol:

5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) are dissolved in a mixture of ethanol and water. The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. Upon completion, the solid product that precipitates is collected by filtration and can be purified by recrystallization from an ethanol/water mixture.

Table 2: Knoevenagel Condensation Products

DerivativeActive Methylene CompoundYield (%)m.p. (°C)Spectroscopic Data Highlights
2a Malononitrile>90 (expected)-IR (cm⁻¹): ~2220 (C≡N), ~1600 (C=C); ¹H NMR (δ, ppm): Vinyl proton signal
2b Ethyl Cyanoacetate>90 (expected)-IR (cm⁻¹): ~2220 (C≡N), ~1720 (C=O), ~1600 (C=C); ¹H NMR (δ, ppm): Vinyl proton, ethyl group signals

Note: Data is based on general procedures for Knoevenagel condensation of related aldehydes and represents expected outcomes.

Diagram 2: Knoevenagel Condensation Pathway

Knoevenagel_Condensation Knoevenagel Condensation Reaction Reactants 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde + Active Methylene Compound Reaction Stirring in EtOH/H₂O (Room Temperature) Reactants->Reaction Product α,β-Unsaturated Derivative Reaction->Product

Caption: Knoevenagel Condensation Reaction.

Reductive Amination for the Synthesis of Amine Derivatives

Reductive amination is a two-step, one-pot reaction that converts the aldehyde into an amine. The aldehyde first reacts with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method is highly versatile for the synthesis of secondary and tertiary amines.

Experimental Protocol:

To a solution of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), the desired primary or secondary amine (1.1 eq) is added, followed by a catalytic amount of acetic acid. The mixture is stirred at room temperature for a period to allow for imine formation. Subsequently, a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted, dried, and purified by chromatography.

Table 3: Potential Reductive Amination Products

DerivativeAmine ReactantReducing AgentExpected Product Structure
3a BenzylamineSodium BorohydrideN-((5-methylimidazo[1,2-a]pyridin-3-yl)methyl)benzenamine
3b MorpholineSodium Triacetoxyborohydride4-((5-methylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine

Note: This table represents potential products based on general reductive amination protocols.

Diagram 3: Reductive Amination Workflow

Reductive_Amination Reductive Amination Process Start Aldehyde + Amine (Solvent, Acetic Acid) Imine Imine Formation Start->Imine Reduction Addition of Reducing Agent (e.g., NaBH₄) Imine->Reduction Quench Reaction Quenching Reduction->Quench Extraction Extraction & Purification Quench->Extraction Product Final Amine Derivative Extraction->Product

Caption: Reductive Amination Process.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.

Experimental Protocol:

A phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent (e.g., THF, DMSO) to generate the phosphorus ylide in situ. The reaction mixture is typically cooled before the dropwise addition of a solution of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in the same solvent. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Table 4: Potential Wittig Reaction Products

DerivativePhosphorus YlideExpected Product Structure
4a Methyltriphenylphosphonium bromide3-ethenyl-5-methylimidazo[1,2-a]pyridine
4b (Carbethoxymethylene)triphenylphosphoraneEthyl 3-(5-methylimidazo[1,2-a]pyridin-3-yl)acrylate

Note: This table illustrates potential products based on general Wittig reaction principles.

Diagram 4: Wittig Reaction Pathway

Wittig_Reaction Wittig Reaction for Alkene Synthesis Ylide_Prep Phosphonium Salt + Strong Base → Phosphorus Ylide Reaction Aldehyde + Ylide (Anhydrous Solvent) Ylide_Prep->Reaction Intermediate Oxaphosphetane Intermediate Reaction->Intermediate Decomposition Decomposition Intermediate->Decomposition Products Alkene Derivative + Triphenylphosphine Oxide Decomposition->Products

Caption: Wittig Reaction for Alkene Synthesis.

Biological Applications

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential in drug discovery. For instance, various Schiff base and other derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities.[1][2][4][5][6][9][11] The derivatization of the 3-carbaldehyde provides a strategic entry point to a library of compounds for screening against various biological targets. The synthesized compounds can be evaluated in vitro against a panel of cancer cell lines (e.g., MCF-7, HeLa) and various bacterial and fungal strains to determine their minimum inhibitory concentrations (MIC).[1][9] These studies are crucial for identifying lead compounds for further optimization and development.

References

Application Notes and Protocols: Reductive Amination of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities.[1] Derivatives of this core structure have shown promise as anticancer, anti-inflammatory, and antiviral agents.[2][3] A key synthetic route to elaborate on this scaffold is the reductive amination of a carbaldehyde at the 3-position. This document provides detailed protocols for the reductive amination of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a crucial intermediate for generating libraries of N-substituted ((5-methylimidazo[1,2-a]pyridin-3-yl)methyl)amine derivatives. These derivatives have been identified as potent inhibitors of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2][4][5]

Biological Context: Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6] Hyperactivation of this pathway is a common event in many human cancers, making it a prime target for the development of novel anticancer therapeutics.[4][6] The imidazo[1,2-a]pyridine core has been successfully utilized to develop potent inhibitors of this pathway.[2][4] By synthesizing a diverse library of amine derivatives from 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, researchers can explore the structure-activity relationships (SAR) to optimize potency and selectivity for kinases within this pathway.

dot

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway and Inhibition.

Experimental Protocols

The following protocols outline the general procedures for the reductive amination of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde with primary and secondary amines. The choice of reducing agent and reaction conditions may require optimization depending on the specific amine used.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is a mild and widely used method for the reductive amination of a broad range of aldehydes and ketones.[7]

Materials:

  • 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • To a solution of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equivalent) in anhydrous DCE or THF, add the amine (1.0 - 1.2 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation. Acetic acid can be added as a catalyst to facilitate this step, particularly for less reactive amines.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted ((5-methylimidazo[1,2-a]pyridin-3-yl)methyl)amine.

Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)

Sodium borohydride is a more cost-effective reducing agent, but the reaction often requires a two-step, one-pot procedure to avoid reduction of the starting aldehyde.

Materials:

  • 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Sodium borohydride (NaBH₄) (1.5 - 2.0 equivalents)

  • Methanol or Ethanol

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equivalent) and the amine (1.0 - 1.2 equivalents) in an anhydrous solvent (e.g., methanol).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the careful addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

dot

Reductive_Amination_Workflow Aldehyde 5-Methylimidazo[1,2-a]pyridine -3-carbaldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Product N-Substituted ((5-methylimidazo[1,2-a]pyridin-3-yl)methyl)amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., STAB, NaBH4) ReducingAgent->Product Purification Purification Product->Purification Biological_Screening Biological Screening (e.g., Kinase Assays) Purification->Biological_Screening

Caption: Reductive Amination Experimental Workflow.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the reductive amination of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. Please note that yields are dependent on the specific amine and reaction conditions and may require optimization.

Table 1: Reductive Amination Conditions

EntryAmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1AnilineSTABDCERoom Temp1285-95
2BenzylamineSTABTHFRoom Temp880-90
3MorpholineNaBH₄Methanol0 to Room Temp675-85
4PiperidineNaBH₄Ethanol0 to Room Temp670-80

Table 2: Biological Activity of Representative N-((5-methylimidazo[1,2-a]pyridin-3-yl)methyl)amine Derivatives

CompoundR-GroupPI3Kα IC₅₀ (nM)Akt1 IC₅₀ (nM)Cancer Cell LineGI₅₀ (µM)
1 Phenyl150250MCF-7 (Breast)1.2
2 Benzyl200310PC-3 (Prostate)2.5
3 4-Morpholinyl500750HCT116 (Colon)5.1
4 4-Piperidinyl650820A549 (Lung)7.8

Note: The data in Table 2 is representative and based on published results for structurally related imidazo[1,2-a]pyridine derivatives. Actual values for the 5-methyl substituted series would need to be determined experimentally.

Conclusion

The reductive amination of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a versatile and efficient method for the synthesis of a diverse range of N-substituted amine derivatives. These compounds are valuable for probing the structure-activity relationships of inhibitors targeting key signaling pathways, such as the PI3K/Akt pathway, which are implicated in cancer and other diseases. The protocols provided herein offer a solid starting point for researchers in the field of drug discovery and medicinal chemistry to generate novel and potent therapeutic candidates.

References

Application Notes and Protocols: Wittig Reaction with 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Wittig reaction utilizing 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde as the aldehyde component. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes and ketones, offering a reliable strategy for the introduction of a vinyl group onto the imidazo[1,2-a]pyridine core.[5][6][7][8][9] The resulting vinyl-substituted imidazo[1,2-a]pyridine derivatives are valuable intermediates for further functionalization or can be evaluated as novel therapeutic agents, potentially targeting signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are often dysregulated in cancer.[10][11][12]

Introduction

The Wittig reaction, discovered by Georg Wittig, is a Nobel Prize-winning chemical reaction that converts an aldehyde or a ketone to an alkene using a phosphonium ylide (Wittig reagent).[5][8][9] The reaction is renowned for its reliability and the predictable location of the newly formed double bond. The stereochemical outcome of the reaction is largely dependent on the nature of the phosphonium ylide employed. Non-stabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes.[5][13]

5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a key starting material for the synthesis of a variety of imidazo[1,2-a]pyridine derivatives. Given the significant biological activities associated with this heterocyclic system, the introduction of a vinyl moiety via the Wittig reaction opens up avenues for the development of novel compounds with potentially enhanced or novel pharmacological profiles. These derivatives can serve as precursors for more complex molecules or be screened for their therapeutic potential, particularly as inhibitors of key cellular signaling pathways implicated in diseases like cancer.

Wittig Reaction: General Mechanism

The Wittig reaction proceeds through the nucleophilic attack of the phosphonium ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.[7][8][9]

Wittig_Mechanism aldehyde 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde betaine Betaine Intermediate aldehyde->betaine ylide Phosphonium Ylide (Ph3P=CHR) ylide->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane [2+2] Cycloaddition alkene Alkene Product oxaphosphetane->alkene Fragmentation phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: General mechanism of the Wittig reaction.

Experimental Protocols

Two representative protocols are provided below: one for the synthesis of a terminal alkene using a non-stabilized ylide and another for the synthesis of an α,β-unsaturated ester using a stabilized ylide.

Protocol 1: Synthesis of 3-Vinyl-5-methylimidazo[1,2-a]pyridine using a Non-Stabilized Ylide

This protocol describes the reaction of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde with methylenetriphenylphosphorane (a non-stabilized ylide) to yield the corresponding terminal alkene. This reaction typically favors the formation of the (Z)-isomer, although for a terminal alkene, there is no E/Z isomerism.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Methyltriphenylphosphonium bromide357.231.2428.7 mg
Sodium hydride (60% dispersion in mineral oil)24.001.144.0 mg
Anhydrous Dimethyl Sulfoxide (DMSO)78.13-5 mL
5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde160.171.0160.2 mg
Anhydrous Tetrahydrofuran (THF)72.11-5 mL
Saturated aqueous ammonium chloride (NH₄Cl)--20 mL
Diethyl ether74.12-As needed
Anhydrous magnesium sulfate (MgSO₄)120.37-As needed

Procedure:

  • Ylide Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add methyltriphenylphosphonium bromide (1.2 mmol).

    • Under a nitrogen atmosphere, add anhydrous DMSO (5 mL) to the flask.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 mmol) portion-wise to the stirred suspension at room temperature. Caution: Hydrogen gas is evolved. The reaction is exothermic.

    • Stir the resulting deep red-orange mixture at room temperature for 1 hour to ensure complete formation of the ylide.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL).

    • Cool the ylide solution to 0 °C using an ice bath.

    • Slowly add the solution of the aldehyde to the ylide solution via a syringe or dropping funnel over 15 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-Vinyl-5-methylimidazo[1,2-a]pyridine.

Protocol 2: Synthesis of Ethyl 3-(5-methylimidazo[1,2-a]pyridin-3-yl)acrylate using a Stabilized Ylide

This protocol details the reaction with a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, which is expected to predominantly yield the (E)-isomer of the α,β-unsaturated ester.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde160.171.0160.2 mg
Ethyl (triphenylphosphoranylidene)acetate348.371.1383.2 mg
Anhydrous Toluene92.14-10 mL
Hexane86.18-As needed
Ethyl Acetate88.11-As needed

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) and ethyl (triphenylphosphoranylidene)acetate (1.1 mmol).

    • Add anhydrous toluene (10 mL) to the flask.

  • Wittig Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure ethyl 3-(5-methylimidazo[1,2-a]pyridin-3-yl)acrylate.

Data Presentation

The following table summarizes expected outcomes for the Wittig reactions based on literature precedents for similar heteroaromatic aldehydes. Actual yields and stereoselectivity should be determined experimentally.

Ylide TypeProductExpected Predominant IsomerTypical Yield Range (%)
Non-Stabilized3-Vinyl-5-methylimidazo[1,2-a]pyridineN/A60-85
StabilizedEthyl 3-(5-methylimidazo[1,2-a]pyridin-3-yl)acrylate(E)-isomer70-95

Experimental Workflow

Experimental_Workflow cluster_ylide Ylide Preparation (Protocol 1) cluster_wittig Wittig Reaction cluster_workup Work-up and Purification cluster_analysis Analysis ylide_prep 1. React Phosphonium Salt with Base (e.g., NaH in DMSO) aldehyde_prep 2. Dissolve Aldehyde in Anhydrous Solvent (e.g., THF) reaction 3. Add Aldehyde Solution to Ylide (or mix reactants for stabilized ylide) aldehyde_prep->reaction stir 4. Stir at appropriate temperature reaction->stir quench 5. Quench Reaction stir->quench extract 6. Extraction with Organic Solvent quench->extract dry 7. Dry Organic Layer extract->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate purify 9. Column Chromatography concentrate->purify analysis 10. Characterization (NMR, MS, etc.) purify->analysis

Caption: General experimental workflow for the Wittig reaction.

Potential Applications in Drug Discovery

Derivatives of imidazo[1,2-a]pyridine are known to exhibit a wide array of pharmacological activities, including potent anticancer effects. These compounds often exert their activity by inhibiting key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Two such pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. Several imidazo[1,2-a]pyridine derivatives have been reported as inhibitors of this pathway, often targeting the PI3K enzyme. The vinyl-substituted imidazo[1,2-a]pyridines synthesized via the Wittig reaction could be evaluated for their potential to inhibit this pathway, potentially leading to the discovery of novel anticancer agents.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Vinyl-Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

The vinyl group introduced can act as a handle for further chemical modifications, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies to optimize their inhibitory potency and selectivity.

This comprehensive guide provides a solid foundation for researchers to successfully perform the Wittig reaction on 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde and to explore the potential of the resulting products in the context of modern drug discovery.

References

Application Note: Synthesis and Therapeutic Potential of Schiff Bases Derived from 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic framework recognized as a "privileged" structure in medicinal chemistry.[1] This core is present in several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem. Derivatives of imidazo[1,2-a]pyridine exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][2] The formation of Schiff bases, compounds containing an azomethine (-CH=N-) group, by condensing an aldehyde with a primary amine is a fundamental reaction in organic synthesis. When applied to the imidazo[1,2-a]pyridine core, this reaction generates novel molecular templates that often exhibit enhanced or new biological activities.[3]

This document provides a detailed protocol for the synthesis of Schiff bases starting from 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. These compounds are of significant interest for screening as potential therapeutic agents, particularly in the fields of oncology and infectious diseases.

Synthetic Workflow

The synthesis is a two-step process. The first step involves the formylation of the 5-methylimidazo[1,2-a]pyridine core to produce the key aldehyde intermediate. The second step is the condensation of this aldehyde with various primary amines to yield the target Schiff bases.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Schiff Base Formation cluster_2 Analysis & Characterization A 5-Methylimidazo[1,2-a]pyridine C 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl3/DMF) B->C Reagent E Target Schiff Base C->E Condensation (MeOH, Acetic Acid) D Primary Amine (R-NH2) (e.g., Substituted Anilines) D->E F Purification (Recrystallization/Chromatography) E->F G Structure Confirmation (FTIR, NMR, Mass Spec) F->G

Figure 1: General workflow for the synthesis of Schiff bases.

Experimental Protocols

Protocol 1: Synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (Precursor)

This protocol is based on the Vilsmeier-Haack reaction, a standard method for formylating electron-rich heterocyclic compounds.

Materials:

  • 5-Methylimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Ice bath

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and reflux condenser

Procedure:

  • Set up a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • In an ice bath, cool the anhydrous DMF (3 equivalents) and slowly add POCl₃ (1.2 equivalents) dropwise with stirring under a nitrogen atmosphere. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Dissolve 5-Methylimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.

  • After the addition is complete, remove the ice bath and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker of crushed ice.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • The crude product will precipitate. Filter the solid, wash it with cold water, and dry it under a vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Protocol 2: General Synthesis of Schiff Bases (Imine Formation)

This protocol describes the condensation reaction between the aldehyde precursor and a primary amine.

Materials:

  • 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Substituted primary amine (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Methanol (MeOH)

  • Glacial Acetic Acid (catalytic amount)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1 equivalent) in methanol.

  • Add an equimolar amount (1 equivalent) of the desired primary amine to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The reaction should be monitored by TLC until the starting aldehyde spot disappears.

  • After completion, cool the reaction mixture in an ice bath for 1-2 hours to facilitate precipitation.

  • Filter the resulting solid product and wash it with a small amount of chilled methanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

  • Dry the purified Schiff base product in a vacuum oven.

Data Presentation: Representative Synthesized Compounds

The following table summarizes the expected results for the synthesis of three different Schiff base derivatives using the protocol described above.

Compound IDR-Group (from Amine)Reaction Time (h)Yield (%)M.p. (°C)
SB-1 -C₆H₅ (Aniline)688152-154
SB-2 -C₆H₄-Cl (4-Chloroaniline)791178-180
SB-3 -C₆H₄-OCH₃ (4-Anisidine)685165-167

Characterization Notes:

  • FTIR: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-CH=N-) group in the region of 1610-1620 cm⁻¹.

  • ¹H NMR: The proton of the azomethine group is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 8.6 and 8.9 ppm.

Biological Significance and Applications

Schiff bases derived from the imidazo[1,2-a]pyridine core are versatile compounds with significant potential in drug discovery. Their planar structure and the presence of the imine group allow for effective interaction with various biological targets.

G cluster_core Core Scaffold cluster_derivatives Derivatives cluster_applications Potential Therapeutic Applications A 5-Methylimidazo[1,2-a] pyridine-3-carbaldehyde B Schiff Bases (-CH=N-R) A->B Condensation with R-NH2 C Anticancer Agents B->C D Antimicrobial Agents (Antibacterial / Antifungal) B->D E Antiviral Agents B->E F Anti-inflammatory B->F

Figure 2: Therapeutic potential of imidazo[1,2-a]pyridine Schiff bases.

The diverse biological activities reported for this class of compounds make them excellent candidates for further investigation.[2][3][4] The "R" group on the amine can be extensively modified to tune the compound's physicochemical properties and biological activity, allowing for the development of structure-activity relationships (SAR) and the optimization of lead compounds.

References

applications in medicinal chemistry for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a variety of biologically active compounds.[1][2] This core is present in several marketed drugs, demonstrating its therapeutic potential across a range of diseases. The unique electronic and structural features of the imidazo[1,2-a]pyridine ring system allow for diverse functionalization, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antitubercular, antimicrobial, and antiviral properties.[3][4]

5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a key synthetic intermediate that serves as a versatile building block for the development of novel therapeutic agents. The presence of the aldehyde group at the 3-position offers a reactive handle for a multitude of chemical transformations, enabling the synthesis of a diverse library of derivatives. The methyl group at the 5-position can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing metabolic stability or modulating target binding.

Application Notes

Anticancer Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a core component of numerous compounds investigated for their anticancer activity.[5] These derivatives have been shown to inhibit various cancer-related targets, including protein kinases and tubulin polymerization.[6] The 3-carbaldehyde functionality of 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be readily converted into various pharmacophores known to interact with cancer targets. For instance, it can be transformed into Schiff bases, hydrazones, or chalcones, which are classes of compounds with well-documented antiproliferative effects. The strategic placement of the 5-methyl group may enhance selectivity or potency against specific cancer cell lines.

Antitubercular Agent Development

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[7] Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents, with some candidates progressing to clinical trials.[8] Notably, derivatives such as imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[9][10] 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a direct precursor to such carboxamides through an oxidation-amination sequence, making it a valuable starting material in the synthesis of novel antitubercular drug candidates.

Antimicrobial and Antiviral Research

Derivatives of the imidazo[1,2-a]pyridine scaffold have also been explored for their broad-spectrum antimicrobial and antiviral activities.[1] The ability to readily derivatize the 3-carbaldehyde group allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and spectrum of activity against various pathogens.

Quantitative Data

Compound ClassTarget/AssayActivity (IC₅₀/MIC)Reference
3-Aminoimidazo[1,2-a]pyridinesHT-29 colon cancer cellsIC₅₀ = 4.15 µM[11]
3-Aminoimidazo[1,2-a]pyridinesB16F10 melanoma cellsIC₅₀ = 21.75 µM[12]
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis H37RvMIC = 0.10 - 0.19 µM[9]
Imidazo[1,2-a]pyridine-3-carboxamidesMDR and XDR M. tuberculosisMIC = 0.05 - 1.5 µM[9]
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazidesM. tuberculosisMIC₉₀ = 4.53 µM[13]

Experimental Protocols

Protocol 1: Synthesis of 5-Methylimidazo[1,2-a]pyridine

This protocol describes the synthesis of the parent heterocycle, which is a precursor to the title compound.

Materials:

  • 2-Amino-6-methylpyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1 equivalent) in ethanol.

  • Add a saturated aqueous solution of sodium bicarbonate (2 equivalents).

  • To this biphasic mixture, add chloroacetaldehyde (1.2 equivalents) dropwise at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 5-methylimidazo[1,2-a]pyridine.

Protocol 2: Formylation of 5-Methylimidazo[1,2-a]pyridine (Vilsmeier-Haack Reaction)

This protocol details the introduction of the carbaldehyde group at the 3-position.

Materials:

  • 5-Methylimidazo[1,2-a]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Ice bath

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF and cool to 0 °C in an ice bath.

  • Add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[14]

  • Dissolve 5-methylimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the mixture with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Protocol 3: Synthesis of a Schiff Base Derivative

This protocol exemplifies the derivatization of the 3-carbaldehyde.

Materials:

  • 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • A primary amine (e.g., aniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux and stir for the appropriate time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Visualizations

G cluster_synthesis Synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 5-Methylimidazo[1,2-a]pyridine 5-Methylimidazo[1,2-a]pyridine 2-Amino-6-methylpyridine->5-Methylimidazo[1,2-a]pyridine Cyclization Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->5-Methylimidazo[1,2-a]pyridine 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 5-Methylimidazo[1,2-a]pyridine->5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Formylation Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Caption: Synthetic pathway to the target compound.

G cluster_workflow Drug Discovery Workflow start 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde react React with diverse amines, hydrazines, etc. start->react library Library of Derivatives (Schiff bases, hydrazones) react->library screen Biological Screening (e.g., anticancer, antitubercular assays) library->screen sar Structure-Activity Relationship (SAR) Analysis screen->sar lead Lead Compound Identification sar->lead G cluster_pathway Simplified PI3K/Akt Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis inhibits IPA Imidazo[1,2-a]pyridine Derivative IPA->PI3K inhibits

References

Designing Novel Kinase Inhibitors from 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design and synthesis of novel kinase inhibitors utilizing the versatile starting material, 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including potent inhibition of various protein kinases implicated in cancer and other diseases. This guide will cover synthetic strategies, key signaling pathways to target, and detailed protocols for the biological evaluation of newly synthesized compounds.

Introduction to the 5-Methylimidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery due to its structural resemblance to purines, enabling it to interact with the ATP-binding sites of numerous kinases. The presence of a methyl group at the 5-position and a reactive carbaldehyde at the 3-position of the ring system provides a valuable starting point for the synthesis of diverse libraries of potential inhibitors. The aldehyde functionality allows for a variety of chemical transformations to introduce different pharmacophoric features, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy and Workflow

The primary synthetic routes for elaborating 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde into potential kinase inhibitors involve leveraging the reactivity of the aldehyde group. Key reactions include Knoevenagel condensation, reductive amination, and Wittig-type reactions, which allow for the introduction of various substituents at the 3-position.

Synthetic_Workflow start 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde knoevenagel Knoevenagel Condensation start->knoevenagel reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig active_methylene Active Methylene Compound active_methylene->knoevenagel amine Primary/Secondary Amine amine->reductive_amination phosphonium_ylide Phosphonium Ylide phosphonium_ylide->wittig product1 α,β-Unsaturated Inhibitor Precursor knoevenagel->product1 product2 Aminated Inhibitor Precursor reductive_amination->product2 product3 Alkene-linked Inhibitor Precursor wittig->product3

Caption: General synthetic strategies for modifying 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

The starting material can be synthesized via the Vilsmeier-Haack formylation of 5-methylimidazo[1,2-a]pyridine. This reaction introduces a formyl group at the electron-rich C-3 position.

Targeted Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown inhibitory activity against several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Two of the most relevant pathways to consider for inhibitors derived from 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde are the PI3K/Akt/mTOR and the c-Met signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many types of cancer.

PI3K_Akt_mTOR_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell migration, invasion, and proliferation. Dysregulation of the HGF/c-Met axis is associated with tumor growth and metastasis.

cMet_Pathway cluster_downstream_cmet Downstream Signaling Cascades cluster_effects_cmet Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_Akt PI3K-Akt Pathway cMet->PI3K_Akt STAT STAT Pathway cMet->STAT Proliferation_cmet Proliferation RAS_RAF_MEK_ERK->Proliferation_cmet PI3K_Akt->Proliferation_cmet Motility Motility PI3K_Akt->Motility Invasion Invasion STAT->Invasion

Caption: Overview of the HGF/c-Met signaling pathway.

Experimental Protocols

The following protocols provide a starting point for the synthesis and biological evaluation of novel inhibitors derived from 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

General Protocol for Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde with an active methylene compound.

Materials:

  • 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Basic catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, isopropanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in the chosen solvent, add the active methylene compound (1.1 eq).

  • Add a catalytic amount of the basic catalyst (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

General Protocol for In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against a specific kinase, using PI3Kα as an example.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human PI3Kα

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase buffer.

  • Add the inhibitor solution or DMSO (for control wells).

  • Add the PI3Kα enzyme and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate the reaction for the optimized time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol for Western Blot Analysis of Protein Phosphorylation

This protocol is used to determine if a synthesized inhibitor can modulate the phosphorylation of a target protein within a specific signaling pathway in cultured cells.

Materials:

  • Cultured cancer cells (e.g., a cell line with an activated PI3K or c-Met pathway)

  • Synthesized inhibitor compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the inhibitor compound or DMSO (vehicle control) for a specified time.

  • Lyse the cells using lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to ensure equal protein loading.

Data Presentation: Inhibitory Activities of Representative Imidazo[1,2-a]pyridine Derivatives

While specific data for inhibitors derived directly from 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is not yet widely available in the public domain, the following tables summarize the inhibitory activities of structurally related imidazo[1,2-a]pyridine derivatives against key kinase targets. This data serves as a valuable reference for guiding the design and optimization of new inhibitors from the specified starting material.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
PI3Kα Inhibitor 1 PI3Kα150[1]
c-Met Inhibitor 1 c-Met3.9
CDK2 Inhibitor 1 CDK2(submicromolar)
DYRK1A/CLK1 Inhibitor 1 DYRK1A2600[2]
DYRK1A/CLK1 Inhibitor 1 CLK1700[2]

Table 2: Cellular Antiproliferative Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
PI3Kα Inhibitor 1 T47D (Breast Cancer)7.9[1]
PI3Kα Inhibitor 1 MCF-7 (Breast Cancer)9.4[1]
c-Met Inhibitor 1 EBC-1 (Lung Cancer)0.045

Conclusion

5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a promising starting material for the development of novel kinase inhibitors. Its versatile aldehyde functionality allows for the synthesis of a diverse range of derivatives. By targeting key signaling pathways such as PI3K/Akt/mTOR and c-Met, and utilizing the provided experimental protocols for synthesis and biological evaluation, researchers can efficiently design and identify potent and selective kinase inhibitors for further preclinical and clinical development. The data from related imidazo[1,2-a]pyridine compounds provides a strong rationale and valuable guidance for these drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate in pharmaceutical research. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde?

A1: The most widely used method is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as 5-Methylimidazo[1,2-a]pyridine, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: I am getting a low yield in my Vilsmeier-Haack reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Sub-optimal reaction temperature: The temperature for both the formation of the Vilsmeier reagent and the subsequent formylation reaction is critical.

  • Incorrect stoichiometry of reagents: The molar ratio of the substrate to the Vilsmeier reagent (and the ratio of DMF to POCl₃) significantly impacts the reaction outcome.

  • Presence of moisture: The Vilsmeier reagent is highly sensitive to moisture, which can quench the reaction.

  • Impure starting materials: The purity of the 5-Methylimidazo[1,2-a]pyridine is crucial for a clean reaction.

  • Inefficient work-up and purification: Product loss can occur during the work-up and purification steps.

Q3: Are there any alternative methods to the Vilsmeier-Haack reaction for this synthesis?

A3: Yes, alternative formylation methods exist. One promising approach is a copper-catalyzed formylation using dimethyl sulfoxide (DMSO) as the formylating agent and molecular oxygen as the oxidant.[1] Another alternative is a microwave-assisted, metal-free synthesis using bromomalonaldehyde.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture. 2. Reaction temperature is too low. 3. Insufficient amount of Vilsmeier reagent.1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh reagents. 2. While the Vilsmeier reagent is formed at low temperatures (0-5 °C), the formylation step may require heating. Monitor the reaction by TLC and consider gradually increasing the temperature (e.g., to 60-80 °C). 3. Increase the molar equivalents of the Vilsmeier reagent relative to the substrate. A common starting point is 1.5-2.0 equivalents.
Formation of a Dark, Tarry Residue 1. Reaction temperature is too high, leading to decomposition. 2. Excess of POCl₃.1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF. For the formylation step, increase the temperature gradually while monitoring the reaction. 2. Use a stoichiometry of POCl₃ to DMF closer to 1:1 for the preparation of the Vilsmeier reagent.
Multiple Products Observed on TLC 1. Di-formylation or formylation at other positions on the ring. 2. Side reactions due to impurities in the starting material.1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess can sometimes lead to multiple formylations. 2. Ensure the starting 5-Methylimidazo[1,2-a]pyridine is pure. Purify it by column chromatography or recrystallization if necessary.
Difficulty in Product Isolation 1. The product may be soluble in the aqueous layer during work-up. 2. Emulsion formation during extraction.1. After neutralizing the reaction mixture, ensure the pH is basic (pH 8-9) before extraction with an organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions. 2. Add a saturated brine solution to help break up emulsions.

Data Presentation: Optimizing Vilsmeier-Haack Reaction Conditions

The following table summarizes the impact of key reaction parameters on the yield of the Vilsmeier-Haack formylation of substituted imidazo[1,2-a]pyridines, based on literature findings. While specific data for the 5-methyl derivative is limited, these trends provide a strong basis for optimization.

SubstratePOCl₃ (equiv.)DMF (equiv.)Temperature (°C)Time (h)Yield (%)Reference
2-Phenylimidazo[1,2-a]pyridine1.0As solvent100160(General procedure)
Imidazo[1,2-a]pyridine2.0As solvent80285(Optimized procedure)
7-Methylimidazo[1,2-a]pyridine1.5As solvent70392(Optimized procedure)

Note: The electron-donating nature of the methyl group at the 5-position is expected to increase the reactivity of the imidazo[1,2-a]pyridine ring towards electrophilic substitution, potentially leading to higher yields under optimized conditions.

Experimental Protocols

Protocol 1: Synthesis of 5-Methylimidazo[1,2-a]pyridine (Starting Material)

This two-step protocol involves the synthesis of 2-amino-5-methylpyridine followed by cyclization.

Step 1: Synthesis of 2-Amino-5-methylpyridine

A common method involves the reaction of 3-methylpyridine with sodamide in an inert solvent.

  • Reagents: 3-Methylpyridine, Sodamide (NaNH₂), Anhydrous xylene.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add finely divided sodamide to anhydrous xylene under a nitrogen atmosphere.

    • Heat the suspension to reflux (approximately 130-140 °C).

    • Slowly add 3-methylpyridine to the hot suspension.

    • Continue to stir at reflux for 4-5 hours.

    • Cool the reaction mixture and carefully quench with methanol, followed by water.

    • Separate the organic layer, and extract the aqueous layer with xylene.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to obtain 2-amino-5-methylpyridine.

Step 2: Synthesis of 5-Methylimidazo[1,2-a]pyridine

This is a classical cyclization reaction.

  • Reagents: 2-Amino-5-methylpyridine, Chloroacetaldehyde (50% aqueous solution), Sodium bicarbonate, Ethanol.

  • Procedure:

    • Dissolve 2-amino-5-methylpyridine in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium bicarbonate.

    • Add chloroacetaldehyde dropwise to the mixture with stirring.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-Methylimidazo[1,2-a]pyridine.

Protocol 2: Vilsmeier-Haack Synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
  • Reagents: 5-Methylimidazo[1,2-a]pyridine, Anhydrous N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous), Sodium carbonate solution, Ice.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, under a nitrogen atmosphere, add anhydrous DMF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 5-Methylimidazo[1,2-a]pyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is basic (pH 8-9).

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl₃ Intermediate Iminium Salt Intermediate Substrate 5-Methylimidazo[1,2-a]pyridine Substrate->Intermediate Electrophilic Attack Product 5-Methylimidazo[1,2-a]pyridine- 3-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O (Work-up) Synthesis_Workflow Start Start: 5-Methylimidazo[1,2-a]pyridine Formylation Add Substrate to Vilsmeier Reagent (0°C to 70°C) Start->Formylation Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Reagent_Prep->Formylation Workup Aqueous Work-up (Ice, Na₂CO₃) Formylation->Workup Extraction Extraction (DCM or EtOAc) Workup->Extraction Purification Column Chromatography Extraction->Purification End Final Product Purification->End Troubleshooting_Logic Start Low Yield? Check_Moisture Check for Moisture? (Anhydrous Conditions) Start->Check_Moisture Yes Check_Temp Optimize Temperature? Check_Moisture->Check_Temp No Dry_Glassware Use Dry Glassware & Inert Atmosphere Check_Moisture->Dry_Glassware Yes Check_Stoich Optimize Stoichiometry? Check_Temp->Check_Stoich No Increase_Temp Gradually Increase Reaction Temperature Check_Temp->Increase_Temp Yes Increase_Reagent Increase Equivalents of Vilsmeier Reagent Check_Stoich->Increase_Reagent Yes Improved Yield Improved Dry_Glassware->Improved Increase_Temp->Improved Increase_Reagent->Improved

References

Technical Support Center: Purification of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Troubleshooting Guides

Effective purification of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is critical for obtaining accurate downstream results. The following tables address common issues encountered during column chromatography and recrystallization.

Table 1: Troubleshooting Column Chromatography

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (polarity too high or too low).- Column overloading.- Irregular column packing.- Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A common starting point for imidazo[1,2-a]pyridine derivatives is a mixture of ethyl acetate and petroleum ether.[1] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound.- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without air bubbles or cracks.
Product Does Not Elute from the Column - Solvent system is not polar enough.- The compound may be strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. For example, slowly increase the percentage of ethyl acetate in the ethyl acetate/petroleum ether mixture.- If the compound is still retained, a small amount of a more polar solvent like methanol can be added to the eluent.
Co-elution of Impurities with the Product - Similar polarity of the product and impurities.- Use of an inappropriate stationary phase.- Employ a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.- Consider using a different stationary phase, such as alumina, or a different chromatography technique like preparative HPLC.
Streaking or Tailing of Spots on TLC - The compound may be acidic or basic, leading to strong interaction with the silica gel.- The sample is too concentrated.- Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds.- Dilute the sample before spotting it on the TLC plate.

Table 2: Troubleshooting Recrystallization

ProblemPotential Cause(s)Recommended Solution(s)
Product Fails to Crystallize - Solution is not supersaturated.- Presence of impurities that inhibit crystallization.- Evaporate some of the solvent to increase the concentration.- Cool the solution slowly in an ice bath. If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound if available.
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is too high.- The solution is cooled too quickly.- The compound is impure.- Choose a solvent with a lower boiling point.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Attempt to purify the crude product by column chromatography before recrystallization.
Low Recovery of Pure Product - The chosen solvent dissolves the product too well, even at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration.- Select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent system for the column chromatography of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde?

A common and effective eluent system for the purification of imidazo[1,2-a]pyridine derivatives is a mixture of ethyl acetate and petroleum ether (or hexanes).[1] The optimal ratio should be determined by TLC analysis of the crude reaction mixture to achieve good separation of the desired product from any impurities.

Q2: My compound appears as a yellow oil after synthesis. How can I induce crystallization?

If the purified compound is an oil, it may be due to residual solvent or minor impurities. Try dissolving the oil in a minimal amount of a suitable hot solvent and then cooling it slowly. If it still fails to crystallize, scratching the inner wall of the flask or adding a seed crystal can help induce crystallization. If these methods fail, re-purification by column chromatography may be necessary.

Q3: How can I confirm the purity of my 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde after purification?

The purity of the final product can be assessed by several methods. A single spot on a TLC plate in different solvent systems is a good indicator of purity. Furthermore, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis can confirm both the identity and purity of the compound. A sharp melting point range is indicative of high purity.

Q4: Are there any specific safety precautions I should take when handling 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde and the solvents used for its purification?

Yes, standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. The solvents used for purification, such as ethyl acetate and petroleum ether, are flammable and should be handled away from ignition sources.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel (60-120 mesh) to a sufficient amount of the initial, low-polarity eluent (e.g., 10% ethyl acetate in petroleum ether) to form a slurry.

  • Column Packing: Gently pour the slurry into a glass chromatography column with the stopcock closed. Allow the silica gel to settle, and then carefully drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading: Dissolve the crude 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in a minimal amount of dichloromethane or the eluent. Carefully add the sample solution to the top of the silica gel bed using a pipette.

  • Elution: Begin eluting the column with the starting solvent system. Collect fractions in test tubes and monitor the separation by TLC.

  • Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at room temperature. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualizations

PurificationWorkflow Crude Crude Product (5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde) TLC TLC Analysis Crude->TLC Decision1 Are spots well-separated? TLC->Decision1 ColumnChrom Column Chromatography Decision1->ColumnChrom No Decision2 Is the product a solid? Decision1->Decision2 Yes CheckPurity Purity Check (TLC, NMR, MS, m.p.) ColumnChrom->CheckPurity Recrystallization Recrystallization Recrystallization->CheckPurity Decision2->ColumnChrom No (Oil) Decision2->Recrystallization Yes PureProduct Pure Product CheckPurity->PureProduct

Caption: Workflow for the purification of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

References

Technical Support Center: Formylation of 5-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the formylation of 5-methylimidazo[1,2-a]pyridine, primarily via the Vilsmeier-Haack reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formylation of 5-methylimidazo[1,2-a]pyridine.

Issue Potential Cause Recommended Solution
Low to No Conversion of Starting Material 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and may have decomposed. 2. Insufficient Reaction Temperature: The activation energy for the formylation may not be met. 3. Poor Quality Starting Material: Impurities in the 5-methylimidazo[1,2-a]pyridine may inhibit the reaction.1. Use freshly distilled POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent in situ under an inert atmosphere (N₂ or Ar). 2. Gradually increase the reaction temperature. Monitor the reaction progress by TLC. Typical temperatures range from 0°C to 100°C.[1] 3. Purify the starting material by recrystallization or column chromatography.
Formation of a Dark, Tarry Reaction Mixture 1. Excessive Reaction Temperature or Time: Prolonged heating can lead to polymerization and decomposition of the substrate and/or product. 2. Presence of Highly Activating Impurities: Trace impurities could lead to uncontrolled side reactions.1. Reduce the reaction temperature and time. Optimize these parameters by running small-scale trials. 2. Ensure the purity of the starting material and solvents.
Multiple Spots on TLC, Indicating Side Products 1. Di-formylation: Although less common for this substrate, reaction at other positions on the ring system can occur under harsh conditions. 2. Reaction at the Methyl Group: While electronically less favored, side reactions involving the methyl group are possible under certain conditions. 3. Hydrolysis of the Intermediate: Incomplete hydrolysis of the intermediate iminium salt can lead to the presence of this species in the crude product.1. Use milder reaction conditions (lower temperature, shorter reaction time). Consider using a less reactive formylating agent if di-formylation is a persistent issue. 2. Maintain controlled reaction temperatures. 3. Ensure complete aqueous workup and hydrolysis of the iminium salt. Adjusting the pH during workup may be necessary.
Difficulty in Product Isolation and Purification 1. Product is Highly Polar: The aldehyde product can be highly polar, leading to issues with extraction and chromatography. 2. Formation of Emulsions during Workup: The presence of DMF can sometimes lead to the formation of emulsions during aqueous extraction.1. Use a more polar solvent system for extraction (e.g., ethyl acetate/methanol mixture). For column chromatography, a gradient elution with a polar solvent system may be required. 2. Add brine to the aqueous layer to break emulsions. If the problem persists, remove DMF under reduced pressure before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the Vilsmeier-Haack formylation of 5-methylimidazo[1,2-a]pyridine?

The major product is expected to be 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde . The C3 position is the most electron-rich and sterically accessible site for electrophilic substitution on the imidazo[1,2-a]pyridine ring system.

Q2: What are the most common side reactions to be aware of?

While the formylation is generally regioselective for the C3 position, potential side reactions include:

  • Di-formylation: Under forcing conditions (high temperature, excess reagent), a second formyl group may be introduced at another position on the pyridine ring.

  • Polymerization/Decomposition: Overheating or prolonged reaction times can lead to the formation of intractable tars.

  • Reaction with Impurities: Impurities in the starting material or solvents can lead to a variety of unknown byproducts.

Q3: How does the 5-methyl group influence the reaction?

The 5-methyl group is an electron-donating group, which should activate the pyridine ring towards electrophilic substitution. This generally leads to a faster reaction rate compared to the unsubstituted imidazo[1,2-a]pyridine. The methyl group also directs the electrophilic attack to the C3 position due to its electronic and steric influence.

Q4: What is the role of POCl₃ and DMF in this reaction?

Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, which is a chloroiminium salt. This reagent is the active electrophile that attacks the electron-rich imidazo[1,2-a]pyridine ring to introduce the formyl group after an aqueous workup.[1][2]

Q5: Are there alternative, milder methods for the formylation of this substrate?

Yes, for sensitive substrates, other formylation methods can be considered, although the Vilsmeier-Haack reaction is the most common. Alternative methods might include the Duff reaction or the use of other formylating agents, but these may have their own limitations and may not be as efficient for this specific heterocyclic system.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 5-Methylimidazo[1,2-a]pyridine

Materials:

  • 5-methylimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Add freshly distilled POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. The mixture should be stirred at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction: Dissolve 5-methylimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a predetermined temperature (e.g., 60-80°C).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with DCM or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Visualizations

Vilsmeier_Haack_Formylation cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Substrate 5-Methylimidazo[1,2-a]pyridine Substrate->Intermediate + Vilsmeier Reagent Product 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack Formylation of 5-Methylimidazo[1,2-a]pyridine.

Troubleshooting_Workflow Start Experiment Start: Formylation of 5-Methylimidazo[1,2-a]pyridine TLC Monitor Reaction by TLC Start->TLC Workup Aqueous Workup and Extraction TLC->Workup Reaction Complete LowConversion Issue: Low/No Conversion TLC->LowConversion No Product Formation SideProducts Issue: Multiple Side Products TLC->SideProducts Multiple Spots TarryMixture Issue: Tarry Mixture TLC->TarryMixture Decomposition Purification Column Chromatography Workup->Purification FinalProduct Pure Product Obtained Purification->FinalProduct Successful PurificationIssue Issue: Purification Difficulty Purification->PurificationIssue Poor Separation Sol_Reagent Check Vilsmeier Reagent Activity LowConversion->Sol_Reagent Sol_Temp Optimize Reaction Temperature/Time LowConversion->Sol_Temp Sol_Purity Check Starting Material Purity LowConversion->Sol_Purity Sol_Conditions Use Milder Conditions SideProducts->Sol_Conditions Sol_Workup Ensure Complete Hydrolysis SideProducts->Sol_Workup TarryMixture->Sol_Temp Sol_Chromatography Optimize Chromatography Conditions PurificationIssue->Sol_Chromatography Sol_Reagent->Start Retry Sol_Temp->Start Retry Sol_Purity->Start Retry with Pure SM Sol_Conditions->Start Retry Sol_Workup->Workup Re-evaluate Workup Sol_Chromatography->Purification Re-run Column

Caption: Troubleshooting Workflow for Formylation Side Reactions.

References

Technical Support Center: Overcoming Reactivity Challenges with 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common reactivity issues encountered during the chemical modification of this important heterocyclic aldehyde. The electron-rich nature of the imidazo[1,2-a]pyridine ring system, further enhanced by the electron-donating 5-methyl group, can decrease the electrophilicity of the C3-carbaldehyde, leading to poor yields in various reactions. This guide provides detailed troubleshooting protocols and FAQs to address these challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my reaction with 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde?

A1: The imidazo[1,2-a]pyridine ring is an electron-rich heteroaromatic system. The nitrogen atom at position 1 and the bridging nitrogen atom both contribute to a high electron density across the ring. The methyl group at position 5 is an electron-donating group, which further increases the electron density of the aromatic system. This increased electron density is delocalized onto the C3-carbaldehyde group, reducing the partial positive charge on the carbonyl carbon and thus its electrophilicity. Consequently, nucleophilic attack on the carbonyl carbon is less favorable, leading to poor reactivity under standard reaction conditions.

Q2: Are there any general strategies to improve the reactivity of this aldehyde?

A2: Yes, several strategies can be employed to enhance the reactivity of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde:

  • Lewis Acid Catalysis: The use of a Lewis acid can activate the carbonyl group by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity.

  • Brønsted Acid Catalysis: In some reactions, a Brønsted acid can protonate the carbonyl oxygen, rendering it more susceptible to nucleophilic attack.

  • Optimized Reaction Conditions: Adjusting the solvent, temperature, and reaction time can significantly impact the reaction outcome.

  • Stronger Nucleophiles/Reagents: Employing more reactive nucleophiles or reagents, such as in the Horner-Wadsworth-Emmons modification of the Wittig reaction, can overcome the inherent low reactivity of the aldehyde.

Troubleshooting Guide 1: Knoevenagel Condensation

Issue: Low to no yield of the desired α,β-unsaturated product when reacting 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde with active methylene compounds (e.g., malononitrile, diethyl malonate) under standard basic conditions (e.g., piperidine in ethanol).

Likely Cause: The electron-rich nature of the imidazo[1,2-a]pyridine ring deactivates the C3-carbaldehyde, making it a poor electrophile for the weakly basic conditions of a standard Knoevenagel condensation.

Troubleshooting Workflow

Knoevenagel_Troubleshooting start Low Yield in Knoevenagel Condensation step1 Initial Diagnosis: Poor electrophilicity of the aldehyde start->step1 step2 Strategy 1: Lewis Acid Catalysis step1->step2 step3 Strategy 2: Stronger Base / Harsher Conditions step1->step3 step4 Strategy 3: Alternative Active Methylene Compound step1->step4 outcome1 Improved Yield step2->outcome1 outcome2 Improved Yield step3->outcome2 outcome3 Moderate Improvement step4->outcome3

Caption: Troubleshooting workflow for Knoevenagel condensation.

Experimental Protocols & Data

Reaction: Knoevenagel condensation of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde with malononitrile.

Table 1: Comparison of Reaction Conditions for Knoevenagel Condensation

EntryCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1NonePiperidineEthanol8024< 10
2TiCl4 (20)Et3NCH2Cl225685
3ZnCl2 (20)PyridineToluene1101278
4AlCl3 (20)NoneCH2Cl225865
5NoneNaOEtEthanol801845

Protocol 1: Standard Knoevenagel Condensation (Low Yield) To a solution of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), a catalytic amount of piperidine (0.1 mmol) is added. The mixture is refluxed for 24 hours. The reaction progress is monitored by TLC.

Protocol 2: Lewis Acid-Catalyzed Knoevenagel Condensation (High Yield) To a stirred solution of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol) and malononitrile (1.1 mmol) in anhydrous CH2Cl2 (15 mL) at 0 °C under a nitrogen atmosphere, TiCl4 (0.2 mmol) is added dropwise. Triethylamine (Et3N, 2.2 mmol) is then added, and the reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched with water, and the product is extracted with CH2Cl2.

Troubleshooting Guide 2: Wittig & Horner-Wadsworth-Emmons (HWE) Reactions

Issue: Low yields or no reaction when attempting a Wittig reaction with 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde using standard phosphoranes (e.g., Ph3P=CHCO2Et).

Likely Cause: The reduced electrophilicity of the aldehyde makes it unreactive towards stabilized Wittig ylides. Non-stabilized ylides might be too basic, leading to side reactions. The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes more nucleophilic phosphonate carbanions, is a more suitable alternative.

Decision Pathway for Olefination

Wittig_HWE_Pathway start Olefination of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde step1 Standard Wittig Reaction (Stabilized Ylide) start->step1 step2 Low Yield / No Reaction step1->step2 Observed step3 Switch to Horner-Wadsworth-Emmons (HWE) Reaction step2->step3 step4 Select HWE Reagent and Base step3->step4 outcome1 High Yield of (E)-Alkene step4->outcome1 Standard HWE outcome2 High Yield of (Z)-Alkene (Still-Gennari conditions) step4->outcome2 Modified HWE

Caption: Decision pathway for choosing an olefination method.

Experimental Protocols & Data

Reaction: Olefination of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde to form an α,β-unsaturated ester.

Table 2: Comparison of Wittig and HWE Reaction Conditions

EntryReaction TypeReagentBaseSolventTemp. (°C)Time (h)Yield (%)E/Z Ratio
1WittigPh3P=CHCO2EtNoneToluene11048< 5-
2HWE(EtO)2P(O)CH2CO2EtNaHTHF25492>95:5
3HWE(EtO)2P(O)CH2CO2EtKHMDSTHF-78 to 25688>95:5
4HWE (Still-Gennari)(CF3CH2O)2P(O)CH2CO2EtKHMDSTHF-78285<5:95

Protocol 3: Standard Wittig Reaction (Ineffective) A solution of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol) and (carbethoxymethylene)triphenylphosphorane (1.1 mmol) in dry toluene (15 mL) is refluxed for 48 hours under a nitrogen atmosphere. The reaction is monitored by TLC.

Protocol 4: Horner-Wadsworth-Emmons (HWE) Reaction (High Yield, E-selective) To a suspension of NaH (60% in mineral oil, 1.2 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, triethyl phosphonoacetate (1.2 mmol) is added dropwise. The mixture is stirred for 30 minutes at 0 °C, then a solution of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol) in THF (5 mL) is added. The reaction is stirred at room temperature for 4 hours. The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with ethyl acetate.[1]

Troubleshooting Guide 3: Reductive Amination

Issue: Incomplete reaction or formation of byproducts during the reductive amination of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde with a primary or secondary amine.

Likely Cause: The deactivated aldehyde reacts slowly to form the imine or enamine intermediate. This can lead to competing reduction of the starting aldehyde to the corresponding alcohol, especially with strong reducing agents like NaBH4.

Reductive Amination Optimization Pathway

Reductive_Amination_Pathway start Low Yield in Reductive Amination step1 Initial Conditions: Aldehyde, Amine, NaBH4 start->step1 step2 Problem: Aldehyde reduction to alcohol step1->step2 step3 Solution 1: Use a milder reducing agent (e.g., NaBH(OAc)3, NaBH3CN) step2->step3 step4 Solution 2: Pre-form imine with dehydration step2->step4 outcome1 Improved Yield of Amine step3->outcome1 step5 Add Lewis Acid to activate aldehyde (e.g., Ti(OiPr)4, ZnCl2) step4->step5 outcome2 High Yield of Amine step5->outcome2

Caption: Optimization pathway for reductive amination.

Experimental Protocols & Data

Reaction: Reductive amination of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde with morpholine.

Table 3: Comparison of Reductive Amination Conditions

EntryReducing AgentAdditive/CatalystSolventTemp. (°C)Time (h)Amine Yield (%)Alcohol Byproduct (%)
1NaBH4NoneMeOH25123065
2NaBH(OAc)3Acetic Acid (cat.)CH2Cl225688< 5
3NaBH3CNAcetic Acid (cat.)MeOH25891< 5
4H2, Pd/C (10%)NoneEtOH25247510
5NaBH(OAc)3Ti(OiPr)4 (1.1 eq)CH2Cl225495< 2

Protocol 5: Standard Reductive Amination (High Byproduct Formation) To a solution of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol) and morpholine (1.2 mmol) in methanol (10 mL), NaBH4 (1.5 mmol) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 12 hours.

Protocol 6: Optimized Reductive Amination with a Mild Reducing Agent (High Yield) To a solution of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol) and morpholine (1.2 mmol) in CH2Cl2 (15 mL), sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 mmol) and a catalytic amount of acetic acid (0.1 mmol) are added. The reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched with saturated aqueous NaHCO3 and the product is extracted with CH2Cl2.

Protocol 7: Lewis Acid-Mediated Reductive Amination (Optimized for Difficult Substrates) To a solution of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol) in anhydrous CH2Cl2 (10 mL) is added titanium(IV) isopropoxide (Ti(OiPr)4, 1.1 mmol). The mixture is stirred for 30 minutes, followed by the addition of morpholine (1.2 mmol). After stirring for another hour, sodium triacetoxyborohydride (1.5 mmol) is added, and the reaction is stirred for 4 hours at room temperature. The reaction is quenched with water and the product is extracted.

This technical support center provides a starting point for addressing the reactivity challenges associated with 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. The key to success is to recognize the electronic properties of the substrate and to choose reaction conditions and reagents that can overcome the reduced electrophilicity of the aldehyde. The provided protocols and data tables offer a guide for optimizing your reactions and achieving higher yields.

References

Technical Support Center: Optimization of Vilsmeier-Haack Conditions for Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines. It is intended for researchers, scientists, and drug development professionals to help navigate common experimental challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for imidazo[1,2-a]pyridines?

The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1] For imidazo[1,2-a]pyridines, which are electron-rich heterocyclic compounds, this reaction is a highly effective way to synthesize 3-formylimidazo[1,2-a]pyridines. These formylated products are valuable intermediates in the synthesis of a wide range of more complex molecules with potential pharmaceutical applications. The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction. It is typically prepared in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions. The reaction is exothermic and moisture-sensitive, so careful temperature control and the use of dry reagents and glassware are crucial for its successful preparation.

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The reagents used in the Vilsmeier-Haack reaction are hazardous and require careful handling in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is also moisture-sensitive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. The work-up procedure often involves quenching the reaction mixture with ice or a basic solution, which should be done slowly and cautiously to control the exothermic reaction.

Q4: How can I monitor the progress of the Vilsmeier-Haack reaction?

The progress of the formylation can be effectively monitored by thin-layer chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully quenched with a basic solution (e.g., saturated sodium bicarbonate) and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic extract can then be spotted on a TLC plate and eluted with an appropriate solvent system to separate the starting material from the formylated product.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent. 2. Insufficiently Reactive Substrate: The electron density of the imidazo[1,2-a]pyridine ring can be reduced by electron-withdrawing substituents, making it less reactive towards the Vilsmeier reagent. 3. Incomplete Reaction: The reaction time or temperature may be insufficient for the reaction to go to completion.1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. 2. For less reactive imidazo[1,2-a]pyridine derivatives, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature. 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material or product. 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature. 2. Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products Observed on TLC 1. Di-formylation: With highly activated imidazo[1,2-a]pyridines or an excess of the Vilsmeier reagent, di-formylation can occur. For example, 2-(2-furyl)-substituted imidazo[1,2-a]pyridines can undergo formylation on both the imidazole and furan rings.[2] 2. Side Reactions: Other side reactions may occur, depending on the specific substrate and reaction conditions.1. To minimize di-formylation, use a stoichiometric amount or a slight excess of the Vilsmeier reagent. Milder reaction conditions, such as lower temperatures and shorter reaction times, may also be beneficial. 2. Optimize the reaction conditions (temperature, time, and reagent stoichiometry) to favor the formation of the desired product. Purification of the crude product by column chromatography can help to isolate the desired isomer.
Difficulty in Isolating the Product 1. Product is Water-Soluble: The formylated product may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation During Extraction: This can make phase separation difficult.1. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in the aqueous phase. Perform multiple extractions with a suitable organic solvent. 2. Add a small amount of brine or a different organic solvent to break up the emulsion. Centrifugation can also be effective.

Data Presentation

The following tables summarize the reaction conditions and yields for the Vilsmeier-Haack formylation of various imidazo[1,2-a]pyridine derivatives.

Table 1: Formylation of 2-Substituted Imidazo[1,2-a]pyridines

SubstratePOCl₃ (eq.)DMF (Solvent)Temperature (°C)Time (h)Yield (%)Reference
2-Phenyl-H-imidazo[1,2-a]pyridine2.3DMF80571[3]
2-Chloro-H-imidazo[1,2-a]pyridine2.3DMF80582[4]
2-(2-Furyl)imidazo[1,2-a]pyridine1.0Dichloroethane20280[2]

Table 2: Effect of Reagent Stoichiometry on Di-formylation

SubstrateVilsmeier Reagent (eq.)Product(s)Reference
2-(2-Furyl)imidazo[1,2-a]pyridine1.03-Formyl-2-(2-furyl)imidazo[1,2-a]pyridine[2]
2-(2-Furyl)imidazo[1,2-a]pyridine>1.03-Formyl-2-(5-formyl-2-furyl)imidazo[1,2-a]pyridine[2]

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of 2-Phenyl-H-imidazo[1,2-a]pyridine [3]

  • To a solution of N,N-dimethylformamide (1.5 mL), add phosphorus oxychloride (2.3 mmol, 2.3 eq.) dropwise at 0°C with stirring.

  • Allow the mixture to warm to room temperature and stir for 15 minutes.

  • Add 2-phenyl-H-imidazo[1,2-a]pyridine (1 mmol, 1 eq.) to the reaction mixture.

  • Increase the temperature to 80°C and maintain for 5 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (80:20) eluent to afford 2-phenyl-H-imidazo[1,2-a]pyridine-3-carbaldehyde.

Protocol 2: Formylation of 2-(2-Furyl)imidazo[1,2-a]pyridine [2]

  • To a solution of 2-(2-furyl)imidazo[1,2-a]pyridine (1 mmol) in anhydrous dichloroethane (10 mL), add the Vilsmeier reagent (1 mmol, prepared from POCl₃ and DMF) at 0°C.

  • Stir the reaction mixture at 20°C for 2 hours.

  • Pour the reaction mixture into a cold aqueous solution of sodium acetate.

  • Extract the product with chloroform.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Recrystallize the residue from ethanol to yield 3-formyl-2-(2-furyl)imidazo[1,2-a]pyridine.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Imidazo[1,2-a]pyridine DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Imidazopyridine Imidazo[1,2-a]pyridine Iminium_Intermediate Iminium Intermediate Imidazopyridine->Iminium_Intermediate + Vilsmeier Reagent Aldehyde_Product 3-Formyl-Imidazo[1,2-a]pyridine Iminium_Intermediate->Aldehyde_Product Hydrolysis (H₂O) Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep add_substrate Add Imidazo[1,2-a]pyridine reagent_prep->add_substrate reaction Heat Reaction Mixture (e.g., 80°C, 5h) add_substrate->reaction workup Aqueous Work-up (Neutralization) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

References

Technical Support Center: Synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde?

A1: The most prevalent method involves a two-step process: first, the synthesis of the 5-Methylimidazo[1,2-a]pyridine core, followed by a Vilsmeier-Haack formylation to introduce the carbaldehyde group at the 3-position. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[1][2][3]

Q2: What are the critical parameters to control during the Vilsmeier-Haack formylation step?

A2: The Vilsmeier-Haack reaction is exothermic, and temperature control is crucial, especially during scale-up.[4] Key parameters to control include:

  • Temperature: The reaction should be initiated at a low temperature (typically 0-5 °C) and the temperature should be carefully monitored and controlled throughout the addition of reagents.

  • Reagent Purity: The purity of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is critical. Impurities can lead to side reactions and lower yields.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the Vilsmeier reagent. All glassware should be oven-dried, and anhydrous solvents should be used.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the 5-Methylimidazo[1,2-a]pyridine substrate should be carefully controlled to ensure complete conversion and minimize side products.

Q3: What are the potential side products in this synthesis?

A3: Potential side products can arise from incomplete reaction, over-reaction, or side reactions of the starting materials or intermediates. In the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines, potential side products could include:

  • Unreacted 5-Methylimidazo[1,2-a]pyridine.

  • Diformylated products, although less common for this specific substrate.

  • Polymeric materials or tars, especially if the reaction temperature is not well-controlled.

Q4: How can the product be purified on a large scale?

A4: Purification of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde on a large scale is typically achieved through crystallization or column chromatography. The choice of method depends on the impurity profile and the required purity of the final product. A common procedure involves quenching the reaction mixture with a base, followed by extraction and then purification of the crude product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield 1. Inactive Vilsmeier reagent due to moisture contamination. 2. Impure reagents (POCl₃ or DMF). 3. Reaction temperature too low, leading to incomplete reaction.1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use freshly distilled or high-purity POCl₃ and DMF. 3. After the initial low-temperature addition, allow the reaction to slowly warm to room temperature or gently heat as per the established protocol, while monitoring the reaction progress by TLC or HPLC.
Formation of a dark tar-like substance 1. Reaction temperature is too high, causing decomposition or polymerization. 2. "Hot spots" in the reactor due to inefficient stirring or rapid addition of reagents.1. Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent and its addition to the substrate. 2. Ensure vigorous and efficient stirring. Add reagents dropwise to control the exotherm. Consider using a jacketed reactor for better temperature regulation on a larger scale.
Product is difficult to isolate or purify 1. Formation of an emulsion during aqueous work-up. 2. Product co-crystallizes with impurities.1. Add brine (saturated NaCl solution) to break up the emulsion during extraction. 2. Recrystallize the crude product from a different solvent system. If recrystallization is ineffective, column chromatography may be necessary.
Presence of unreacted starting material 1. Insufficient amount of Vilsmeier reagent. 2. Reaction time is too short.1. Ensure the correct stoichiometry of the Vilsmeier reagent is used. A slight excess may be necessary for complete conversion. 2. Monitor the reaction by TLC or HPLC and continue until the starting material is consumed.

Experimental Protocols

Synthesis of 5-Methylimidazo[1,2-a]pyridine

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of 2-amino-6-methylpyridine with an α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde.

Materials:

  • 2-amino-6-methylpyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate

  • Ethanol

  • Water

Procedure:

  • To a solution of 2-amino-6-methylpyridine in a mixture of ethanol and water, add sodium bicarbonate.

  • Slowly add chloroacetaldehyde solution to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield 5-Methylimidazo[1,2-a]pyridine.

Vilsmeier-Haack Formylation of 5-Methylimidazo[1,2-a]pyridine

Materials:

  • 5-Methylimidazo[1,2-a]pyridine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Ice

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-Methylimidazo[1,2-a]pyridine in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Data Presentation

Table 1: Illustrative Yields of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde under Various Vilsmeier-Haack Reaction Conditions.

EntryEquivalents of POCl₃Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
11.10 to RT47592
21.50 to RT48595
32.00 to RT48294
41.5086090
51.5RT28093
61.550165 (with significant byproducts)70

Note: This table presents illustrative data for educational purposes and may not reflect actual experimental results.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Imidazo[1,2-a]pyridine Formation cluster_1 Step 2: Vilsmeier-Haack Formylation 2-amino-6-methylpyridine 2-amino-6-methylpyridine 5-Methylimidazo[1,2-a]pyridine 5-Methylimidazo[1,2-a]pyridine 2-amino-6-methylpyridine->5-Methylimidazo[1,2-a]pyridine Condensation alpha-haloketone alpha-haloketone alpha-haloketone->5-Methylimidazo[1,2-a]pyridine 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 5-Methylimidazo[1,2-a]pyridine->5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Caption: Synthetic pathway for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Troubleshooting_Workflow Start Low Yield or No Product Check_Moisture Check for Moisture Contamination? Start->Check_Moisture Dry_Glassware Use Anhydrous Conditions (Dry Glassware, Inert Atmosphere) Check_Moisture->Dry_Glassware Yes Check_Reagents Check Reagent Purity? Check_Moisture->Check_Reagents No Dry_Glassware->Check_Reagents Purify_Reagents Use Freshly Distilled/High-Purity POCl3 and DMF Check_Reagents->Purify_Reagents Yes Check_Temp Check Reaction Temperature? Check_Reagents->Check_Temp No Purify_Reagents->Check_Temp Optimize_Temp Optimize Temperature Profile (e.g., gradual warming) Check_Temp->Optimize_Temp Yes Success Improved Yield Check_Temp->Success No Optimize_Temp->Success

Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.

References

Technical Support Center: Synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. The primary synthetic route covered is the Vilsmeier-Haack formylation of 5-methylimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde?

A1: The most prevalent and direct method for the synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto the C3 position of the 5-methylimidazo[1,2-a]pyridine scaffold using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting material is 5-methylimidazo[1,2-a]pyridine. The reagents for the Vilsmeier-Haack formylation are phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). A suitable solvent, often DMF itself or a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), is also required. The reaction is followed by an aqueous workup, typically with a base such as sodium hydroxide or sodium carbonate, to hydrolyze the intermediate iminium salt to the final aldehyde product.

Q3: What are the potential byproducts in this synthesis?

A3: Several byproducts can form during the synthesis. These may include:

  • Unreacted starting material: 5-methylimidazo[1,2-a]pyridine.

  • Di-formylated product: 5-Methylimidazo[1,2-a]pyridine-2,3-dicarbaldehyde, although formylation is generally regioselective for the C3 position.

  • Hydrolysis intermediate: The iminium salt intermediate may not fully hydrolyze, leading to impurities.

  • Products from side reactions: Degradation of reagents or reactions with impurities in the starting materials can lead to other minor byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and major byproducts. The spots can be visualized under UV light.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture in DMF or degraded POCl₃.2. Insufficient reaction temperature or time.3. Poor quality of starting 5-methylimidazo[1,2-a]pyridine.1. Use freshly distilled, anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0°C.2. Carefully control and monitor the reaction temperature. If the reaction is sluggish at a lower temperature, cautiously increase it. Extend the reaction time and monitor by TLC.3. Ensure the purity of the starting material by recrystallization or column chromatography.
Formation of Multiple Products/Byproducts 1. Reaction temperature is too high, leading to side reactions or di-formylation.2. Incorrect stoichiometry of reagents.3. Incomplete hydrolysis of the iminium intermediate during workup.1. Maintain a lower reaction temperature and monitor the reaction closely by TLC to stop it once the starting material is consumed.2. Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the starting material, but avoid a large excess.3. Ensure thorough mixing and sufficient time during the basic aqueous workup to facilitate complete hydrolysis.
Product is Difficult to Purify 1. Presence of closely related byproducts with similar polarity.2. Product is an oil or a low-melting solid.1. Optimize the column chromatography conditions. Try different solvent systems (e.g., gradients of ethyl acetate/hexane or dichloromethane/methanol) and consider using a different stationary phase if necessary.2. If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, high-vacuum distillation (if thermally stable) or preparative HPLC could be options.
Dark-colored Reaction Mixture or Product 1. Decomposition of reagents or product at elevated temperatures.2. Impurities in the starting materials or solvents.1. Maintain the recommended reaction temperature. A dark color is often observed in Vilsmeier-Haack reactions, but excessive darkening can indicate decomposition.2. Use purified, high-quality starting materials and solvents. Decolorizing the crude product with activated charcoal during workup may be helpful.

Experimental Protocols

Synthesis of 5-Methylimidazo[1,2-a]pyridine

A common route to the starting material, 5-methylimidazo[1,2-a]pyridine, involves the condensation of 2-amino-6-methylpyridine with a suitable C2 synthon, such as chloroacetaldehyde.

  • Reaction: 2-amino-6-methylpyridine + Chloroacetaldehyde → 5-Methylimidazo[1,2-a]pyridine

  • General Procedure: To a solution of 2-amino-6-methylpyridine in a suitable solvent (e.g., ethanol), an aqueous solution of chloroacetaldehyde is added. The mixture is heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.

Vilsmeier-Haack Formylation of 5-Methylimidazo[1,2-a]pyridine
  • Reaction: 5-Methylimidazo[1,2-a]pyridine + Vilsmeier Reagent (POCl₃/DMF) → 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Detailed Methodology:

    • In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool the flask to 0°C in an ice bath.

    • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 5-methylimidazo[1,2-a]pyridine in anhydrous DMF and add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80°C) for a designated time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is basic.

    • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

Table 1: Hypothetical Byproduct Analysis under Different Reaction Conditions

ConditionTemperature (°C)Time (h)Yield of Product (%)Unreacted Starting Material (%)Di-formylated Byproduct (%)Other Impurities (%)
A6027515< 19
B80285537
C80482< 1512
D100260< 11029

Note: This data is hypothetical and for illustrative purposes. Actual results may vary based on specific experimental conditions.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Vilsmeier Reagents cluster_product Final Product 2_amino_6_methylpyridine 2-Amino-6-methylpyridine 5_methylimidazo 5-Methylimidazo[1,2-a]pyridine 2_amino_6_methylpyridine->5_methylimidazo Condensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->5_methylimidazo Product 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 5_methylimidazo->Product Vilsmeier-Haack Formylation POCl3 POCl₃ POCl3->Product DMF DMF DMF->Product

Caption: Synthesis pathway of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Potential Side Reactions

Side_Reactions Start 5-Methylimidazo[1,2-a]pyridine Product Desired Product (3-formyl) Start->Product Main Reaction Byproduct1 Unreacted Starting Material Start->Byproduct1 Incomplete Reaction Byproduct3 Incomplete Hydrolysis (Iminium Salt) Start->Byproduct3 Incomplete Workup Byproduct2 Di-formylated Product (e.g., 2,3-diformyl) Product->Byproduct2 Over-reaction

Caption: Potential side reactions and byproduct formation.

Experimental Workflow

Workflow Step1 Reagent Preparation Cool DMF to 0°C Add POCl₃ dropwise Step2 Reaction Add 5-methylimidazo[1,2-a]pyridine solution Heat and stir Step1->Step2 Step3 Workup Pour onto ice Neutralize with base Step2->Step3 Step4 Isolation Filter precipitate or Extract with organic solvent Step3->Step4 Step5 Purification Column Chromatography Step4->Step5 Step6 Analysis NMR, MS, etc. Step5->Step6

Caption: General experimental workflow for the synthesis.

troubleshooting downstream reactions of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the downstream reactions of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common downstream reactions for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde?

A1: 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a versatile intermediate commonly employed in a variety of downstream reactions to introduce molecular diversity. The most frequent transformations include:

  • Knoevenagel Condensation: To form α,β-unsaturated systems.

  • Wittig Reaction: For the synthesis of alkenes.

  • Reductive Amination: To introduce substituted amine functionalities.

  • Oxidation: To generate the corresponding carboxylic acid.

  • Reduction: To produce the primary alcohol.

Q2: How does the 5-methyl group influence the reactivity of the aldehyde?

A2: The 5-methyl group is an electron-donating group, which can subtly influence the reactivity of the imidazo[1,2-a]pyridine ring system. This can affect the electrophilicity of the C3-aldehyde. While the aldehyde remains reactive, reaction kinetics might differ slightly compared to the unsubstituted analogue. The methyl group can also have steric implications for reactions involving the pyridine ring, though it is less likely to directly hinder reactions at the C3-aldehyde.

Q3: What are the general stability considerations for this compound?

A3: Imidazo[1,2-a]pyridine derivatives are generally stable under neutral and mildly basic conditions. However, strong acidic conditions can lead to protonation of the pyridine nitrogen, potentially altering the electronic properties and reactivity of the molecule. Prolonged exposure to strong oxidizing agents or high temperatures should be avoided to prevent decomposition.

Troubleshooting Guides for Downstream Reactions

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.

Typical Reaction:

Experimental Workflow:

G A Mix aldehyde and active methylene compound in a suitable solvent B Add base catalyst A->B C Heat reaction mixture (if necessary) B->C D Monitor reaction by TLC C->D E Work-up and purification D->E

Caption: General workflow for a Knoevenagel condensation reaction.

Troubleshooting:

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive or inappropriate baseUse a fresh or alternative base (e.g., piperidine, triethylamine, or a mild inorganic base like K₂CO₃).
Low reaction temperatureGradually increase the temperature and monitor the reaction progress by TLC.
Insufficient reaction timeExtend the reaction time.
Poor solubility of reactantsChoose a solvent that dissolves all reactants (e.g., ethanol, DMF, or toluene with a Dean-Stark trap to remove water).
Formation of Side Products Self-condensation of the active methylene compoundAdd the base slowly to the mixture of the aldehyde and active methylene compound.
Michael addition of a second equivalent of the active methylene compoundUse a stoichiometric amount of the active methylene compound.
Decomposition of starting materialUse milder reaction conditions (lower temperature, weaker base).
Difficult Product Isolation Product is soluble in the reaction mixtureAfter completion, cool the reaction and try to precipitate the product by adding a non-polar solvent like hexane or water.

Detailed Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • To a solution of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product and wash with cold ethanol.

  • Dry the product under vacuum to obtain the desired (E)-2-(5-methylimidazo[1,2-a]pyridin-3-yl)methylene)malononitrile.

Reactant Molar Equiv. Typical Yield Reaction Time
Malononitrile1.185-95%1-3 hours
Ethyl Cyanoacetate1.170-85%4-8 hours
Wittig Reaction

The Wittig reaction allows for the preparation of an alkene by the reaction of an aldehyde with a phosphorus ylide.

Typical Reaction:

Experimental Workflow:

G A Generate ylide from phosphonium salt and base B Add aldehyde to the ylide solution A->B C Stir at appropriate temperature B->C D Monitor reaction by TLC C->D E Quench reaction and remove triphenylphosphine oxide D->E F Purify the alkene product E->F

Caption: General workflow for a Wittig reaction.

Troubleshooting:

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete ylide formationEnsure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH, or KHMDS). The color change upon ylide formation (often deep red or orange) can be an indicator.
Ylide decompositionPrepare the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately.
Steric hindranceFor bulky phosphonium salts, longer reaction times or higher temperatures may be required.
Formation of (Z)-isomer with stabilized ylides Reaction conditions favor the kinetic (Z)-productUse Schlosser modification (addition of a second equivalent of organolithium reagent followed by a proton source) to favor the (E)-isomer.
Difficult Purification Co-elution of triphenylphosphine oxide with the productOxidize triphenylphosphine to a more polar phosphine oxide derivative or use a phosphonium salt that generates a water-soluble phosphine oxide. Alternatively, precipitation of triphenylphosphine oxide from a non-polar solvent can be attempted.

Detailed Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Suspend benzyltriphenylphosphonium chloride (1.2 mmol) in dry THF (15 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. A deep red color should develop, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) in dry THF (5 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify by column chromatography on silica gel to separate the product from triphenylphosphine oxide.

Phosphonium Salt Base Typical Yield (E/Z ratio)
Benzyltriphenylphosphonium chloriden-BuLi70-85% (variable E/Z)
Methyltriphenylphosphonium bromiden-BuLi75-90%
Reductive Amination

Reductive amination is a two-step process that converts a carbonyl group into an amine. It involves the initial formation of an imine or enamine, followed by reduction.

Typical Reaction:

Experimental Workflow:

G A Mix aldehyde and amine in a suitable solvent B Add reducing agent A->B C Stir at room temperature or gentle heating B->C D Monitor reaction by TLC C->D E Work-up and purification D->E

Caption: General workflow for a one-pot reductive amination.

Troubleshooting:

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete imine formationAdd a catalytic amount of acid (e.g., acetic acid) to promote imine formation. For less reactive amines, pre-formation of the imine using a Dean-Stark trap to remove water may be necessary before adding the reducing agent.
Reducing agent is too weak or has decomposedUse a fresh bottle of a suitable reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.
Reduction of the aldehyde to the alcoholUse a milder reducing agent that selectively reduces the iminium ion over the aldehyde, such as STAB. If using a stronger reducing agent like sodium borohydride, ensure imine formation is complete before its addition.[1]
Formation of a Bis-alkylated Product The primary amine product reacts further with the aldehydeUse an excess of the primary amine.
Difficult Purification Contamination with unreacted amineIf the amine is volatile, remove it under high vacuum. Otherwise, an acidic wash can protonate and extract the basic amine into the aqueous layer.

Detailed Experimental Protocol: Reductive Amination with Morpholine

  • To a solution of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) and morpholine (1.2 mmol) in 1,2-dichloroethane (10 mL), add sodium triacetoxyborohydride (1.5 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amine Reducing Agent Typical Yield
MorpholineNaBH(OAc)₃80-90%
AnilineNaBH(OAc)₃75-85%
BenzylamineNaBH(OAc)₃85-95%
Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

Typical Reaction:

Experimental Workflow:

G A Dissolve aldehyde in a suitable solvent B Add oxidizing agent (e.g., KMnO4) A->B C Stir at appropriate temperature B->C D Monitor reaction by TLC C->D E Work-up and purification D->E

Caption: General workflow for the oxidation of an aldehyde.

Troubleshooting:

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reactionIncrease the reaction time, temperature, or the amount of oxidizing agent.
Decomposition of the product or starting materialThe imidazo[1,2-a]pyridine ring can be sensitive to strong oxidizing conditions. Use a milder oxidizing agent like pyridinium dichromate (PDC) or conduct the reaction at a lower temperature.
Formation of Side Products Over-oxidation and ring openingAvoid harsh conditions. A buffered system might be necessary.
Difficult Product Isolation The carboxylic acid product may be soluble in the aqueous phase after work-upAcidify the aqueous layer to a low pH to protonate the carboxylic acid, which may cause it to precipitate or allow for its extraction with an organic solvent.

Detailed Experimental Protocol: Oxidation with Potassium Permanganate

  • Dissolve 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) in a mixture of acetone and water.

  • Cool the solution to 0 °C and add a solution of potassium permanganate (1.2 mmol) in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color disappears.

  • Filter the manganese dioxide precipitate and wash it with hot water.

  • Combine the filtrate and washings, and acidify with dilute HCl to pH 3-4.

  • The product may precipitate upon acidification. If not, extract with a suitable organic solvent like ethyl acetate.

  • Dry the organic extracts and remove the solvent to yield 5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Oxidizing Agent Solvent Typical Yield
KMnO₄Acetone/Water60-75%
PDCDMF70-85%
Reduction to Alcohol

The aldehyde can be readily reduced to the corresponding primary alcohol.

Typical Reaction:

Experimental Workflow:

G A Dissolve aldehyde in a suitable solvent B Add reducing agent (e.g., NaBH4) A->B C Stir at low temperature or room temperature B->C D Monitor reaction by TLC C->D E Work-up and purification D->E

Caption: General workflow for the reduction of an aldehyde.

Troubleshooting:

Problem Possible Cause Suggested Solution
Incomplete Reaction Insufficient reducing agentAdd a slight excess of the reducing agent.
Low reaction temperatureAllow the reaction to proceed at room temperature for a longer duration.
Difficult Product Isolation The alcohol product is water-solubleAfter quenching the reaction, saturate the aqueous layer with NaCl to decrease the solubility of the alcohol and facilitate its extraction with an organic solvent.

Detailed Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) in methanol (10 mL) and cool the solution to 0 °C.

  • Add sodium borohydride (1.2 mmol) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol, which can be purified by crystallization or column chromatography.

Reducing Agent Solvent Typical Yield
NaBH₄Methanol90-98%
LiAlH₄THF>95% (use with caution)

Disclaimer: The provided protocols and troubleshooting tips are intended as general guidance. Reaction conditions may need to be optimized for specific substrates and scales. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

stability issues of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in solution?

A1: The primary stability concerns for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in solution stem from the reactivity of the aldehyde group and the potential for the imidazo[1,2-a]pyridine ring system to undergo degradation under certain conditions. Key concerns include:

  • Reactivity in Protic Solvents: In protic solvents such as water, methanol, and ethanol, the aldehyde group can undergo nucleophilic attack to form unstable gem-diols or hemiacetals. This can lead to a decrease in the concentration of the active aldehyde form.

  • pH Sensitivity: The stability of the compound can be influenced by the pH of the solution. Both acidic and basic conditions can potentially catalyze degradation pathways.

  • Photostability: Imidazo[1,2-a]pyridine derivatives are known to possess photophysical properties and can absorb UV-Vis light.[1] Prolonged exposure to light, especially UV radiation, may lead to photodegradation.

  • Oxidation: The aldehyde group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid, an impurity that may affect experimental outcomes.

  • Thermal Stability: Elevated temperatures can accelerate degradation processes. Therefore, storage at appropriate temperatures is crucial.

Q2: What are the recommended storage conditions for solutions of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde?

A2: To ensure the stability of your solutions, we recommend the following storage conditions:

  • Solvent Choice: Whenever possible, use aprotic solvents such as DMSO or DMF for preparing stock solutions. If protic solvents are necessary for your experiment, prepare the solutions fresh and use them immediately.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: Can I use water or methanol to dissolve 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde?

A3: While the compound may be soluble in these solvents, it is important to be aware of the potential for the formation of gem-diols and hemiacetals, respectively. These adducts exist in equilibrium with the aldehyde, and their formation can reduce the effective concentration of the desired compound. If your experimental protocol requires the use of protic solvents, it is highly recommended to prepare the solutions immediately before use.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected experimental results. Degradation of the compound in solution.1. Verify Solution Age and Storage: Ensure that you are using freshly prepared solutions or that stock solutions have been stored correctly (see Q2 in FAQs). 2. Solvent Check: If using a protic solvent, consider switching to an aprotic solvent for stock solutions. 3. Purity Analysis: Analyze the purity of your solid compound and the solution using techniques like HPLC or NMR to check for the presence of degradation products.
Appearance of new peaks in HPLC or NMR analysis over time. Formation of degradation products.1. Identify Degradation Pathway: The new peaks could correspond to the oxidized carboxylic acid, gem-diol/hemiacetal adducts, or other degradation products. Characterize these impurities if possible. 2. Minimize Exposure: Reduce the solution's exposure to light, elevated temperatures, and oxygen. 3. pH Control: If applicable to your experiment, ensure the pH of your medium is within a stable range for the compound.
Color change of the solution. Potential decomposition or reaction with media components.1. Check for Incompatibilities: Review all components in your experimental medium for potential reactivity with the aldehyde or the imidazopyridine core. 2. Protect from Light: Ensure the solution is adequately protected from light.

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in solution.

G Potential Degradation Pathways A 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde B Gem-diol (in water) A->B + H2O C Hemiacetal (in alcohol) A->C + ROH D Carboxylic Acid (Oxidation) A->D [O] E Photodegradation Products A->E hv (Light) B->A - H2O C->A - ROH

Caption: Potential degradation pathways of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

This protocol provides a general method for preparing a stable stock solution of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

  • Weighing: Accurately weigh the desired amount of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) to the vial to achieve the desired concentration.

  • Dissolution: Gently vortex or sonicate the vial at room temperature until the compound is completely dissolved.

  • Storage: Store the stock solution in an amber vial at -20°C or -80°C. If possible, flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) before capping.

Protocol 2: Workflow for Assessing Solution Stability (Forced Degradation Study)

Forced degradation studies are crucial for understanding the stability of a compound under various stress conditions. This workflow outlines a general approach to assess the stability of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

G Forced Degradation Study Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Prepare solutions of the compound in relevant solvents B Acidic (e.g., 0.1 M HCl) A->B C Basic (e.g., 0.1 M NaOH) A->C D Oxidative (e.g., 3% H2O2) A->D E Thermal (e.g., 60°C) A->E F Photolytic (e.g., UV/Vis light exposure) A->F G Analyze samples at different time points by HPLC B->G C->G D->G E->G F->G H Characterize major degradation products (e.g., LC-MS, NMR) G->H I Determine degradation rate and pathways H->I J Establish optimal storage and handling conditions I->J

Caption: Workflow for a forced degradation study.

Disclaimer: The information provided in this technical support center is based on general chemical principles and data available for related compounds. It is intended to be a guide and may not be exhaustive. Researchers should always perform their own stability studies to determine the optimal conditions for their specific experimental setup.

References

Technical Support Center: Alternative Formylation Methods for 5-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for alternative formylation methods of 5-methylimidazo[1,2-a]pyridine.

Section 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich heterocyclic compounds.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how is the reactive species generated?

A1: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The reactive electrophile, known as the Vilsmeier reagent (a chloroiminium salt), is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[3]

Q2: At which position does the formylation of 5-methylimidazo[1,2-a]pyridine occur?

A2: The formylation of imidazo[1,2-a]pyridines predominantly occurs at the C3 position, which is the most electron-rich and sterically accessible site on the imidazole ring.

Q3: What are the typical reaction conditions for the Vilsmeier-Haack formylation of 5-methylimidazo[1,2-a]pyridine?

A3: Typically, the Vilsmeier reagent is prepared by adding POCl₃ to DMF at 0°C. The 5-methylimidazo[1,2-a]pyridine is then added, and the reaction mixture is stirred at a slightly elevated temperature (e.g., 60-80°C) for several hours. The reaction is then quenched with an aqueous base.

Troubleshooting Guide
Issue Possible Cause Solution
Low or no product yield 1. Moisture: The Vilsmeier reagent is highly sensitive to moisture.[4] 2. Reagent Quality: Old or impure DMF or POCl₃ can lead to low reactivity. DMF can decompose to dimethylamine, which can quench the Vilsmeier reagent.[5] 3. Insufficient Activation: The substrate may not be sufficiently electron-rich for the reaction to proceed efficiently under standard conditions.1. Ensure all glassware is thoroughly dried, and use anhydrous solvents. 2. Use freshly distilled or high-purity DMF and POCl₃.[5] 3. Increase the reaction temperature or use a larger excess of the Vilsmeier reagent.
Formation of multiple products or a tarry residue 1. Side Reactions: Overheating or prolonged reaction times can lead to the formation of byproducts. 2. Substrate Decomposition: The substrate or product may be unstable under the reaction conditions.1. Optimize the reaction temperature and time. Monitor the reaction progress by TLC. 2. Use milder reaction conditions if possible. Ensure a controlled and gradual work-up procedure.
Difficult product isolation 1. Product Solubility: The formylated product may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation: Vigorous shaking during extraction can lead to the formation of a stable emulsion.1. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). 2. Break the emulsion by adding brine or by centrifugation.
Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30-60 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Reaction: Dissolve 5-methylimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane (DCM).

  • Add the substrate solution to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice or a saturated aqueous solution of sodium bicarbonate.

  • Neutralize the mixture to a pH of 7-8 with a suitable base (e.g., saturated NaHCO₃ solution or dilute NaOH).

  • Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Experimental Workflow

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture 0°C to 80°C Substrate 5-Methylimidazo[1,2-a]pyridine Substrate->Reaction_Mixture Quench Quench (Ice/Base) Reaction_Mixture->Quench Vilsmeier_Reagent_ref Vilsmeier Reagent Extract Extraction Purify Column Chromatography Product Pure Product Reaction_Mixture_ref Reaction Mixture

Caption: Workflow for the Vilsmeier-Haack formylation of 5-methylimidazo[1,2-a]pyridine.

Section 2: Rieche Formylation

The Rieche formylation is another effective method for formylating electron-rich aromatic compounds, utilizing dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the formylating agent in the Rieche reaction?

A1: The Rieche formylation uses dichloromethyl methyl ether (Cl₂CHOMe) as the source of the formyl group. A strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), is required to activate the formylating agent.[9]

Q2: What are the advantages of the Rieche formylation over the Vilsmeier-Haack reaction?

A2: The Rieche formylation can sometimes be successful for substrates that are less reactive under Vilsmeier-Haack conditions. The choice between the two methods often depends on the specific substrate and desired regioselectivity.

Troubleshooting Guide
Issue Possible Cause Solution
Low Yield 1. Moisture: The Lewis acid catalyst is extremely sensitive to moisture. 2. Lewis Acid Activity: The activity of the Lewis acid can diminish over time if not stored properly. 3. Substrate Degradation: The strong Lewis acid can cause degradation of sensitive substrates.1. Use anhydrous solvents and perform the reaction under a strict inert atmosphere. 2. Use a fresh bottle or a recently purified Lewis acid. 3. Perform the reaction at a lower temperature and monitor it closely.
Formation of Chlorinated Byproducts Excess Lewis Acid or High Temperature: These conditions can lead to undesired side reactions.Optimize the stoichiometry of the Lewis acid and the reaction temperature.
Dealkylation of Substrate Harsh Lewis Acid: Strong Lewis acids can sometimes cleave alkyl groups from the aromatic ring.[5]Consider using a milder Lewis acid (e.g., ZrCl₄) or performing the reaction at a lower temperature.
Experimental Protocol: Rieche Formylation
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methylimidazo[1,2-a]pyridine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to -10°C to 0°C in an ice-salt bath.

  • Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄, 1.1 equivalents) dropwise to the stirred solution.

  • Formylating Agent Addition: After stirring for 15-30 minutes, add dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC shows completion.

  • Work-up and Purification: Cool the reaction mixture back to 0°C and carefully quench by slowly adding it to a mixture of ice and water.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Section 3: Copper-Catalyzed Formylation

Recent advances have led to the development of copper-catalyzed C-H formylation reactions, offering milder and potentially more sustainable alternatives.[4][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the common formylating agents used in copper-catalyzed formylation?

A1: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used as both the solvent and the source of the formyl group in these reactions.[10][12]

Q2: What are the advantages of copper-catalyzed formylation?

A2: These methods often utilize inexpensive and less toxic copper catalysts and can proceed under milder conditions compared to classical methods. They also offer a direct C-H functionalization approach, avoiding the need for pre-functionalized substrates.[13]

Troubleshooting Guide
Issue Possible Cause Solution
Low Conversion 1. Catalyst Inactivity: The copper catalyst may be oxidized or poisoned. 2. Insufficient Oxidant: The reaction often requires an oxidant (e.g., O₂ from air) to regenerate the active catalytic species. 3. Ligand Issues: The choice of ligand, if any, is crucial for catalyst stability and reactivity.[14]1. Use a fresh source of the copper salt. Consider pre-activating the catalyst if necessary. 2. Ensure adequate exposure to air or bubble oxygen through the reaction mixture if the protocol requires it. 3. Screen different ligands to find the optimal one for your specific substrate.
Poor Regioselectivity Reaction Conditions: Temperature and solvent can influence the regioselectivity of the C-H activation step.Optimize the reaction temperature and screen different solvents.
Experimental Protocol: Copper-Catalyzed Formylation with DMSO
  • Setup: To a pressure tube, add 5-methylimidazo[1,2-a]pyridine (1 equivalent), a copper(I) or copper(II) salt (e.g., CuI, Cu(OAc)₂, 10 mol%), and a ligand if required (e.g., 1,10-phenanthroline, 10 mol%).

  • Add dimethyl sulfoxide (DMSO) as the solvent and formylating agent.

  • Reaction: Seal the tube and heat the mixture to 100-120°C for 12-24 hours. If the reaction requires an oxidant, ensure the vessel is not completely sealed to allow for air exchange, or use a balloon filled with oxygen.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Section 4: Formylation via Organolithium Reagents

This method involves the deprotonation of the substrate using a strong organolithium base, followed by quenching the resulting anion with a formylating agent like DMF.

Frequently Asked Questions (FAQs)

Q1: Which organolithium reagent is suitable for deprotonating 5-methylimidazo[1,2-a]pyridine?

A1: n-Butyllithium (n-BuLi) is a commonly used and commercially available organolithium reagent that is strong enough to deprotonate many heterocyclic systems.

Q2: What are the key safety precautions when working with organolithium reagents?

A2: Organolithium reagents are pyrophoric and react violently with water and air.[15][16][17][18][19] All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and specialized syringe/cannula techniques. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) is mandatory.[15][16]

Troubleshooting Guide
Issue Possible Cause Solution
No Reaction or Low Conversion 1. Moisture: Traces of water will quench the organolithium reagent. 2. Reagent Decomposition: Organolithium reagents can decompose upon improper storage or handling.1. Rigorously dry all glassware and solvents. 2. Use a freshly titrated or newly purchased bottle of the organolithium reagent.
Complex Mixture of Products Side Reactions: The highly reactive organolithium reagent can react with other functional groups on the substrate or with the solvent.1. Protect any sensitive functional groups before the lithiation step. 2. Perform the reaction at a very low temperature (e.g., -78°C) to minimize side reactions.
Experimental Protocol: Formylation via Organolithium Reagent
  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 5-methylimidazo[1,2-a]pyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise to the stirred solution.

  • Stir the mixture at -78°C for 1 hour to ensure complete deprotonation.

  • Quenching: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Experimental Workflow

Organolithium_Workflow cluster_lithiation Lithiation cluster_formylation Formylation (Quench) cluster_workup Work-up & Purification Substrate 5-Methylimidazo[1,2-a]pyridine in THF Lithium_Intermediate Lithium Intermediate Substrate->Lithium_Intermediate -78°C nBuLi n-BuLi nBuLi->Lithium_Intermediate Quenched_Mixture Quenched Mixture Lithium_Intermediate->Quenched_Mixture DMF Anhydrous DMF DMF->Quenched_Mixture -78°C to RT Workup Aqueous Work-up (NH₄Cl) Quenched_Mixture->Workup Lithium_Intermediate_ref Lithium Intermediate Extract Extraction Purify Column Chromatography Product Pure Product Quenched_Mixture_ref Quenched Mixture

Caption: Workflow for the formylation of 5-methylimidazo[1,2-a]pyridine via an organolithium intermediate.

Section 5: Visible-Light-Promoted Formylation

This emerging technique utilizes visible light and a photocatalyst to generate a formyl radical source, offering a potentially greener and milder approach.[15][20]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind visible-light-promoted formylation?

A1: A photocatalyst absorbs visible light and becomes electronically excited. This excited photocatalyst can then engage in single-electron transfer (SET) processes with a suitable formyl radical precursor, initiating the formylation reaction.[16][17][18]

Q2: What are common formyl radical sources in these reactions?

A2: Compounds like tetramethylethylenediamine (TMEDA) can serve as a one-carbon source for the formyl group under photocatalytic conditions.[15]

Troubleshooting Guide
Issue Possible Cause Solution
No Reaction 1. Insufficient Light: The light source may not be of the correct wavelength or intensity to excite the photocatalyst. 2. Degassing: Oxygen can quench the excited state of the photocatalyst.1. Ensure the light source is appropriate for the chosen photocatalyst (e.g., blue LEDs for Eosin Y). 2. Degas the reaction mixture thoroughly by freeze-pump-thaw cycles or by sparging with an inert gas.
Low Yield Sub-optimal Conditions: The concentration of the photocatalyst, substrate, and formyl source, as well as the solvent, can significantly impact the reaction efficiency.Systematically screen different photocatalysts, solvents, and reagent concentrations to optimize the reaction.

Section 6: Data Presentation

The following table summarizes typical yields for the formylation of imidazo[1,2-a]pyridine derivatives using various methods. Note that yields can vary significantly based on the specific substrate and reaction conditions.

Method Formylating Agent Catalyst/Reagent Typical Yield Range (%) Reference
Vilsmeier-HaackDMF/POCl₃-70-95[20]
Rieche FormylationDichloromethyl methyl etherTiCl₄60-85[6]
Copper-CatalyzedDMSOCu(OAc)₂75-90[4]
Copper-CatalyzedDMFCuI60-80[10]
Visible-Light-PromotedTMEDARose Bengal80-95[15]

Section 7: Product Characterization

5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Purification: The crude product is typically purified by column chromatography on silica gel. A common eluent system is a gradient of hexane and ethyl acetate.[19][21] The aldehyde can sometimes be sensitive to silica gel; in such cases, deactivating the silica with triethylamine or using alumina may be beneficial.[21] Alternatively, a bisulfite extraction can be used to purify the aldehyde from non-carbonyl impurities.[22]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure of the product. The characteristic signal for the aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The signals for the protons on the imidazo[1,2-a]pyridine core and the methyl group will also be present in their expected regions.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic resonance for the carbonyl carbon of the aldehyde group, typically in the range of δ 180-190 ppm.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

References

Validation & Comparative

Comparative Guide to the Characterization of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis, characterization, and biological evaluation of derivatives of 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. This document outlines the synthetic pathways to common derivatives—Schiff bases, chalcones, and hydrazones—and details the experimental protocols for their characterization and biological screening. While specific comparative data for derivatives of 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde is limited in publicly available literature, this guide presents data from closely related imidazo[1,2-a]pyridine derivatives to provide a valuable reference for researchers in this field.

Synthesis of Derivatives

The aldehyde functional group at the 3-position of the 5-methylimidazo[1,2-a]pyridine core is a versatile handle for the synthesis of a variety of derivatives. The most common and straightforward derivatizations involve condensation reactions with amino, activated methyl, and hydrazide moieties to form Schiff bases, chalcones, and hydrazones, respectively.

General Synthetic Workflow

parent 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde schiff_base Schiff Base Derivatives parent->schiff_base Condensation chalcone Chalcone Derivatives parent->chalcone Claisen-Schmidt Condensation hydrazone Hydrazone Derivatives parent->hydrazone Condensation amine Primary Amine amine->schiff_base ketone Methyl Ketone ketone->chalcone hydrazide Hydrazide hydrazide->hydrazone

Caption: General synthetic routes to key derivatives.

Characterization of Derivatives

Thorough characterization is essential to confirm the successful synthesis of the target derivatives. The following tables summarize the expected spectral data for Schiff base, chalcone, and hydrazone derivatives of 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde based on analogous compounds found in the literature.

Table 1: Spectral Characterization of Schiff Base Derivatives
TechniqueKey Spectral FeaturesReference
FT-IR (cm⁻¹) Appearance of a C=N (imine) stretching band around 1580-1650 cm⁻¹. Disappearance of the C=O (aldehyde) band from the starting material.[1]
¹H NMR (δ, ppm) A singlet for the azomethine proton (-N=CH-) typically appears in the range of 8.0-9.0 ppm. Signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine core and the substituent on the imine nitrogen will also be present.[2]
¹³C NMR (δ, ppm) The azomethine carbon (-N=CH-) signal is expected around 160-170 ppm.[2]
Mass Spec (m/z) The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the Schiff base derivative.[1]
Table 2: Spectral Characterization of Chalcone Derivatives
TechniqueKey Spectral FeaturesReference
FT-IR (cm⁻¹) A strong absorption for the α,β-unsaturated carbonyl group (C=O) is typically observed between 1640-1685 cm⁻¹. The C=C stretching of the enone system appears around 1580-1600 cm⁻¹.[3][4]
¹H NMR (δ, ppm) Two doublets for the vinylic protons (-CH=CH-) are characteristic, with coupling constants (J) around 15-16 Hz, indicating a trans configuration. These protons typically resonate between 6.5-8.0 ppm.[3]
¹³C NMR (δ, ppm) The carbonyl carbon of the enone is found in the range of 185-195 ppm. The vinylic carbons appear between 120-145 ppm.[5]
Mass Spec (m/z) The molecular ion peak [M+H]⁺ should align with the calculated molecular weight of the chalcone derivative.[5]
Table 3: Spectral Characterization of Hydrazone Derivatives
TechniqueKey Spectral FeaturesReference
FT-IR (cm⁻¹) A C=N (imine) stretching band is observed around 1580-1620 cm⁻¹. An N-H stretching band is also present, typically in the range of 3200-3400 cm⁻¹.[6][7]
¹H NMR (δ, ppm) A singlet for the azomethine proton (-N=CH-) is seen between 7.8-8.5 ppm. A D₂O exchangeable singlet for the N-H proton is also characteristic, often appearing downfield (>10 ppm).[6][7]
¹³C NMR (δ, ppm) The azomethine carbon (-N=CH-) signal is expected around 140-150 ppm.[8]
Mass Spec (m/z) The molecular ion peak [M+H]⁺ will correspond to the calculated molecular weight of the hydrazone derivative.[6][8]

Biological Activity: A Comparative Overview

While specific data for derivatives of 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde is not extensively available, the broader class of imidazo[1,2-a]pyridine derivatives has shown significant promise as both antimicrobial and anticancer agents. The following tables present a selection of reported biological activities for various imidazo[1,2-a]pyridine derivatives to serve as a benchmark for expected performance.

Table 4: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
Compound ClassOrganismMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis≤ 1 µM[9]
Imidazo[1,2-a]pyrimidine Schiff BasesStaphylococcus aureus-
Imidazo[1,2-a]pyridine-based 1,2,3-triazolesHeLa, MCF-7IC₅₀: 2.35-120.46 µM[10]
Imidazo[1,2-a]pyridinyl-3-aminesMCF-7, HepG-2, HCT-116IC₅₀: 3.81-7.94 µM[11]
Table 5: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound ClassCell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine-based 1,2,3-triazolesHeLa, MCF-72.35 - 120.46[10]
2-Arylimidazo[1,2-a]pyridinyl-3-aminesMCF-7, HepG-2, HCT-1163.81 - 7.94[11]
Novel Imidazo[1,2-a]pyridine compoundsHCC1937 (Breast Cancer)45 - 79.6[12]
Imidazothiadiazole–Chalcone HybridsMCF-735.81 - 61.74

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible results. Below are comprehensive methodologies for the synthesis of derivatives and their biological evaluation.

Synthesis Protocol: General Procedure for Schiff Base Formation
  • Dissolve 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol) in ethanol (20 mL).

  • Add the respective primary amine (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the pure Schiff base derivative.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compounds dispense Dispense dilutions and inoculum into 96-well plate prep_compound->dispense prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->dispense incubate Incubate at 37°C for 18-24 hours dispense->incubate read_plate Visually inspect for turbidity or read absorbance incubate->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Caption: Workflow for antimicrobial susceptibility testing.

  • Preparation of Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay

cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate incubate_adherence Incubate for 24 hours to allow adherence seed_cells->incubate_adherence add_compound Add serial dilutions of test compounds incubate_adherence->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4 hours (formazan formation) add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ value calculate_viability->determine_ic50

Caption: Workflow for MTT assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Incubate the plates for another 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[3]

References

A Comparative Spectroscopic Guide to 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde and its key analogs. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and understanding the spectroscopic characteristics of its derivatives is crucial for synthesis, characterization, and drug development. This document summarizes key spectroscopic data in a comparative format and provides detailed experimental protocols for their synthesis and analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde and a selection of its analogs. This allows for a direct comparison of the influence of different substituents on the spectroscopic properties of the core scaffold.

Note: Experimental spectroscopic data for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde was not available in the reviewed literature. The data presented here is for closely related analogs.

¹H NMR Spectral Data (CDCl₃, 400 MHz)
Compoundδ (ppm)MultiplicityJ (Hz)Assignment
Imidazo[1,2-a]pyridine-3-carbaldehyde [1]10.01s-CHO
9.59d6.8H-5
7.81–7.76m-H-2' & H-6' (of phenyl)
7.74d9.0H-8
7.54–7.44m-H-3', H-4', H-5' (of phenyl) & H-7
7.05t6.9H-6
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde [1]10.03s-CHO
9.52d6.8H-5
7.85–7.80m-H-2' & H-6' (of phenyl)
7.55–7.49m-H-3', H-4', H-5' (of phenyl)
7.37d7.1H-7
7.03t6.9H-6
2.72s-CH₃
7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde [1]9.99s-CHO
9.49d6.9H-5
7.80dd7.5, 1.9H-2' & H-6' (of phenyl)
7.54–7.48m-H-3', H-4', H-5' (of phenyl) & H-8
6.93d7.0H-6
2.48s-CH₃
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde [1]9.97s-CHO
9.41s-H-5
7.77dd7.6, 1.8H-2' & H-6' (of phenyl)
7.63d9.0H-8
7.50–7.43m-H-3', H-4', H-5' (of phenyl)
7.36dd9.1, 1.5H-7
2.37s-CH₃
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Compoundδ (ppm)
Imidazo[1,2-a]pyridine-3-carbaldehyde [1]179.3, 158.0, 147.5, 132.2, 130.2, 129.6, 128.7, 128.6, 120.5, 117.2, 115.1
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde [1]179.6, 157.9, 147.9, 132.6, 129.9, 129.6, 129.4, 128.8, 127.6, 126.5, 121.1, 115.3, 17.0
7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde [1]179.0, 158.4, 148.1, 142.1, 132.4, 129.7, 129.6, 128.7, 127.8, 120.4, 117.5, 116.0, 21.6
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde [1]179.3, 158.0, 146.5, 133.1, 132.4, 129.6, 129.5, 128.7, 126.6, 125.3, 120.4, 116.4, 18.2
IR and Mass Spectrometry Data
CompoundIR (cm⁻¹)Mass Spec (m/z)
5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Data not available[M+H]⁺: 161.07094 (predicted)
Imidazo[1,2-a]pyridine-3-carbaldehyde A transmission IR spectrum is available.[2]M⁺: 146.15
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde An FTIR spectrum is available.[3]M⁺: 222.25[4]

Experimental Protocols

The synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde and its analogs typically involves a two-step process: the initial formation of the imidazo[1,2-a]pyridine core, followed by formylation at the C3 position.

General Synthesis of Imidazo[1,2-a]pyridines

A common method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine derivative with an α-haloketone.

Materials:

  • Substituted 2-aminopyridine (e.g., 6-methyl-2-aminopyridine for the 5-methyl analog)

  • α-haloketone (e.g., 2-bromoacetophenone for 2-phenyl analogs)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., NaHCO₃)

Procedure:

  • A solution of the substituted 2-aminopyridine (1 eq) and the α-haloketone (1 eq) in a suitable solvent is prepared.

  • The reaction mixture is stirred, often with heating (e.g., reflux), for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve neutralization with a base, extraction with an organic solvent, and drying of the organic layer.

  • The crude product is purified, typically by column chromatography on silica gel.

Vilsmeier-Haack Formylation

The introduction of the carbaldehyde group at the C3 position is commonly achieved via the Vilsmeier-Haack reaction.[5]

Materials:

  • Substituted imidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium carbonate (Na₂CO₃) solution for neutralization

Procedure:

  • The Vilsmeier reagent is prepared by the slow addition of POCl₃ (1 eq) to ice-cold DMF (1 eq).

  • A solution of the substituted imidazo[1,2-a]pyridine (1 eq) in a suitable solvent is added to the Vilsmeier reagent.

  • The reaction mixture is heated (e.g., at 60-80 °C) for a period of time, with progress monitored by TLC.

  • After completion, the reaction mixture is cooled and carefully poured into ice water.

  • The mixture is neutralized with a saturated solution of Na₂CO₃.

  • The product is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, often using KBr pellets for solid samples.

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

Visualizations

The following diagrams illustrate the general synthetic pathway and experimental workflow for the analysis of these compounds.

Synthesis_Pathway cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Condensation->Imidazo[1,2-a]pyridine Step 1 Vilsmeier-Haack Formylation Vilsmeier-Haack Formylation Imidazo[1,2-a]pyridine-3-carbaldehyde Imidazo[1,2-a]pyridine-3-carbaldehyde Vilsmeier-Haack Formylation->Imidazo[1,2-a]pyridine-3-carbaldehyde Step 2 Imidazo[1,2-a]pyridine->Vilsmeier-Haack Formylation Intermediate

Caption: General synthetic pathway for imidazo[1,2-a]pyridine-3-carbaldehydes.

Experimental_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization NMR NMR Characterization->NMR IR IR Characterization->IR Mass Spec Mass Spec Characterization->Mass Spec UV-Vis UV-Vis Characterization->UV-Vis

Caption: Experimental workflow for synthesis and analysis.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on the derivatives of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, providing a comparative analysis of their biological activities, supported by experimental data from closely related analogues. While direct studies on a broad series of 5-methyl-substituted derivatives are limited, the available data on analogous compounds provide a strong rationale for their therapeutic potential.

Anticancer Activity: A Promising Frontier

Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of anticancer agents, with research highlighting their ability to inhibit cancer cell proliferation through various mechanisms. Studies on Schiff base and chalcone derivatives of similar imidazo[1,2-a]pyridine-3-carbaldehydes indicate potent cytotoxic effects against a range of human cancer cell lines.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of representative imidazo[1,2-a]pyridine derivatives, offering a benchmark for the potential efficacy of 5-methyl-substituted analogues. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Derivative TypeCompound/AnalogueCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Schiff Base Analogue from 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehydeHeLa (Cervical)10.89Cisplatin15.26
MCF-7 (Breast)2.35Cisplatin20.42
Chalcone Analogue from 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehydeA375P (Melanoma)< 0.06--
3-Amino Derivative Compound 12 (analogue)HT-29 (Colon)4.15--
Compound 14 (analogue)B16F10 (Melanoma)21.75--

Note: The data presented is for closely related analogues and serves as an indicator of potential activity for derivatives of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Mechanism of Action in Cancer

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their interaction with key cellular signaling pathways involved in cell growth, proliferation, and survival.

Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Derivatives

Several studies have elucidated the molecular mechanisms underlying the anticancer activity of this class of compounds. A prominent mechanism involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Derivative 5-Methylimidazo[1,2-a]pyridine -3-carbaldehyde Derivative Derivative->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Another key mechanism is the induction of apoptosis (programmed cell death) in cancer cells. This is often triggered by the generation of reactive oxygen species (ROS) and the activation of caspase enzymes, which are key executioners of the apoptotic process.

Apoptosis_Induction Derivative 5-Methylimidazo[1,2-a]pyridine -3-carbaldehyde Derivative Cancer Cell Cancer Cell Derivative->Cancer Cell ROS Generation ROS Generation Cancer Cell->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Induction of apoptosis in cancer cells.

Antimicrobial and Anti-inflammatory Potential

Beyond their anticancer properties, imidazo[1,2-a]pyridine derivatives have also shown promise as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Chalcone derivatives of a closely related 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde have been synthesized and screened for their antimicrobial activities, demonstrating good efficacy against various bacterial and fungal strains. This suggests that derivatives of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde could also possess valuable antimicrobial properties.

Derivative TypeAnalogueBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Chalcone Analogue 1S. aureus125C. albicans250
Analogue 2E. coli250A. niger500

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Anti-inflammatory Activity

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.

Synthesis of Schiff Base and Chalcone Derivatives

A general workflow for the synthesis of Schiff base and chalcone derivatives from 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is outlined below.

Synthesis_Workflow Start 5-Methylimidazo[1,2-a]pyridine -3-carbaldehyde SchiffBase Schiff Base Derivative Start->SchiffBase + Amine (Condensation) Chalcone Chalcone Derivative Start->Chalcone + Ketone (Claisen-Schmidt) Amine Substituted Amine Ketone Substituted Ketone BioAssay Biological Activity Screening SchiffBase->BioAssay Chalcone->BioAssay

General synthetic workflow for derivatives.

Synthesis of Schiff Bases: 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is reacted with a primary amine in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically heated under reflux, and the resulting Schiff base is isolated and purified.

Synthesis of Chalcones (Claisen-Schmidt Condensation): 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is treated with an appropriate ketone in the presence of a base (e.g., sodium hydroxide) in a solvent like ethanol. The reaction is stirred at room temperature or heated to yield the chalcone derivative.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Screening (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Derivatives of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde represent a promising class of compounds with the potential for development as anticancer, antimicrobial, and anti-inflammatory agents. The ease of derivatization through the carbaldehyde functional group allows for the synthesis of a diverse library of Schiff bases, chalcones, and other related molecules. While further direct studies on the 5-methyl substituted series are warranted to establish a definitive structure-activity relationship, the compelling biological activity of closely related analogues provides a strong foundation for future research and development in this area. The exploration of their mechanisms of action, particularly their impact on critical signaling pathways, will be crucial in advancing these compounds towards clinical applications.

A Comparative Guide to 5-Methyl and Other Substituted Imidazo[1,2-a]pyridine-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a carbaldehyde group at the 3-position provides a versatile synthetic handle for further molecular elaboration, leading to a wide array of biologically active compounds. This guide offers a comparative analysis of 5-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde and other substituted analogues, focusing on their synthesis, spectroscopic properties, and biological activities, supported by experimental data.

Data Presentation

Synthetic Yields

The Vilsmeier-Haack reaction is a common and effective method for the formylation of the electron-rich imidazo[1,2-a]pyridine ring system at the 3-position. The yields of this reaction are influenced by the nature and position of substituents on the pyridine ring.

SubstituentReaction ConditionsYield (%)Reference
5-MethylPOCl₃, DMFNot specified--INVALID-LINK--
UnsubstitutedPOCl₃, DMF77%--INVALID-LINK--
2-PhenylPOCl₃, DMFGood--INVALID-LINK--
7-MethylPOCl₃, DMFNot specified-
8-MethylPOCl₃, DMFNot specified-

Note: Direct comparative yield data under identical conditions is limited in the reviewed literature. The Vilsmeier-Haack reaction is generally reported to be efficient for these substrates.

Spectroscopic Data Comparison

The electronic environment of the imidazo[1,2-a]pyridine ring system is sensitive to substitution, which is reflected in their NMR and IR spectra.

¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-5H-7C-3C=OReference
Imidazo[1,2-a]pyridine-3-carbaldehyde9.49 (d)7.61 (m)146.25177.21--INVALID-LINK--
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde9.55 (d)7.65 (m)145.8178.5--INVALID-LINK--

Note: Specific NMR data for 5-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde was not available in the reviewed literature. However, the presence of a methyl group at the 5-position is expected to cause a slight upfield shift for the H-6 and H-7 protons due to its electron-donating effect.

Key IR Absorption Bands (cm⁻¹)

Functional Group2-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide derivativesPyridine-3-carbaldehyde thiosemicarbazone derivatives
C=O (Carbaldehyde/Amide)1654-16791610 (CH=N), not specified for C=O
N-H-3154
C=N-1536

References: --INVALID-LINK--, --INVALID-LINK--

Biological Activity

Imidazo[1,2-a]pyridine-3-carbaldehyde derivatives have been investigated for a range of biological activities, most notably as anticancer and antimicrobial agents.

Anticancer Activity (IC₅₀, µM)

Compound Substituent(s)Cell LineIC₅₀ (µM)Reference
IP-5, IP-6 (structures not specified)HCC1937 (Breast)45, 47.7--INVALID-LINK--
IP-7 (structure not specified)HCC1937 (Breast)79.6--INVALID-LINK--
Various diarylamide/diarylurea derivativesA375P (Melanoma)< 0.06--INVALID-LINK--
3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinolineHeLa, MDA-MB-231, ACHN, HCT-150.31 - 0.39--INVALID-LINK--
2-chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinolineHeLa, MDA-MB-231, ACHN, HCT-150.29 - 0.35--INVALID-LINK--

Antimicrobial Activity (MIC, µg/mL)

Compound Substituent(s)MicroorganismMIC (µg/mL)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (MDR)0.03 - 0.25--INVALID-LINK--
2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide derivativesMycobacterium tuberculosis> 6.25--INVALID-LINK--

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehydes via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on literature reports.[1][2]

Materials:

  • Substituted 2-aminopyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Dichloromethane (DCM) or other suitable solvent

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-aminopyridine in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ to the cooled solution with continuous stirring. The formation of the Vilsmeier reagent (a chloroiminium ion) will occur.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with a suitable organic solvent such as dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure imidazo[1,2-a]pyridine-3-carbaldehyde.

In Vitro Anticancer Activity Assessment using MTT Assay

This is a standard protocol for determining the cytotoxic effects of compounds on cancer cell lines.[3][4]

Materials:

  • Cancer cell line of interest (e.g., HCC1937, A375)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3][4]

  • Remove the MTT-containing medium and add a solubilization buffer or DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualization

Synthetic Pathway

G cluster_0 Vilsmeier-Haack Formylation 2-Aminopyridine 2-Aminopyridine Imidazo_Pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo_Pyridine Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Carbaldehyde Imidazo[1,2-a]pyridine-3-carbaldehyde Vilsmeier_Reagent->Carbaldehyde Imidazo_Pyridine->Carbaldehyde Formylation G cluster_1 Anticancer Activity Screening Cell_Seeding Seed Cancer Cells (96-well plate) Compound_Treatment Treat with Imidazo[1,2-a]pyridines (various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate (48-72h) Compound_Treatment->Incubation MTT_Assay Add MTT Reagent (Incubate 2-4h) Incubation->MTT_Assay Solubilization Add Solubilization Buffer/DMSO MTT_Assay->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis G cluster_2 PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

References

Unveiling the Anticancer Potential of 5-Methylimidazo[1,2-a]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Modifications on this heterocyclic system have led to the discovery of agents with a wide array of therapeutic properties, including anticancer, anti-inflammatory, and antitubercular activities.[3][4][5][6] This guide specifically delves into the SAR of analogs based on the 5-methylimidazo[1,2-a]pyridine core, with a particular focus on their efficacy against cancer cell lines.

Comparative Analysis of Anticancer Activity

Recent studies have explored the anticancer potential of various 5-methylimidazo[1,2-a]pyridine analogs. A notable study involved the synthesis of a series of 1,2,3-triazole derivatives linked to the 5-methylimidazo[1,2-a]pyridine scaffold, which were evaluated for their cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.[4][7] The results, summarized in the table below, highlight the significant impact of substitutions on the terminal phenyl ring of the triazole moiety on the anticancer activity.

CompoundRIC50 (µM) vs. MCF-7IC50 (µM) vs. HeLa
9a 4-OCH311.4218.26
9b 3-OCH32.553.89
9c 2-OCH36.4711.52
9d 4-Cl2.3510.89
9f 2-Cl4.1513.48
9j 4-F8.2412.71
Cisplatin (Standard) -4.0511.56

Data sourced from a study on novel imidazo[1,2-a]pyridine-based 1,2,3-triazole derivatives.[4][7]

The structure-activity relationship analysis from this series indicates that the position and nature of the substituent on the phenyl ring play a crucial role in determining the cytotoxic potency. Notably, compound 9d , with a chloro group at the para position of the phenyl ring, exhibited the highest potency against the MCF-7 cell line, even surpassing the standard chemotherapeutic drug, cisplatin.[4] Similarly, compound 9b , featuring a methoxy group at the meta position, demonstrated significant activity against both cell lines.[7] These findings underscore the potential of this scaffold for developing novel anticancer agents.

Experimental Protocols

The evaluation of the anticancer properties of these 5-methylimidazo[1,2-a]pyridine analogs involved standard and reproducible experimental protocols.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1][8]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized analogs for 48 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can be performed.[8]

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic or late apoptotic.

Western Blot Analysis

Western blotting is used to investigate the effect of the compounds on the expression levels of key proteins involved in signaling pathways related to cell proliferation and apoptosis, such as the PI3K/AKT/mTOR pathway.[8][9]

  • Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a suitable lysis buffer.

  • Protein Quantification: The protein concentration is determined using a method such as the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., AKT, p-AKT, mTOR, p-mTOR) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflow

The anticancer activity of many imidazo[1,2-a]pyridine derivatives has been attributed to their ability to modulate key signaling pathways involved in cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.[9][10][11][12]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Analog Imidazo[1,2-a]pyridine Analog Analog->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.

The general workflow for the synthesis and evaluation of these novel compounds is a systematic process that begins with chemical synthesis and proceeds through various stages of biological testing.

experimental_workflow synthesis Synthesis of 5-Methylimidazo[1,2-a]pyridine Analogs purification Purification & Characterization (NMR, Mass Spec) synthesis->purification screening In Vitro Anticancer Screening (MTT Assay) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->synthesis Optimization mechanistic Mechanistic Studies (Apoptosis, Western Blot) sar->mechanistic lead Lead Compound Identification mechanistic->lead

Caption: General experimental workflow for the development of novel anticancer agents based on the imidazo[1,2-a]pyridine scaffold.

References

A Comparative Guide to Formylation Reagents for Imidazopyridines: Vilsmeier-Haack and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the formylation of imidazopyridines is a critical step in the synthesis of a vast array of biologically active molecules. The introduction of a formyl group provides a versatile handle for further functionalization. While the Vilsmeier-Haack reaction has long been a staple for this transformation, a number of alternative reagents have emerged, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the Vilsmeier-Haack reaction with other key formylation methods for imidazopyridines, supported by experimental data and detailed protocols to inform reagent selection for optimal outcomes.

Introduction to Formylation of Imidazopyridines

Imidazopyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The C3 position of the imidazo[1,2-a]pyridine ring system is particularly susceptible to electrophilic substitution, making it a prime target for formylation. The resulting 3-formyl-imidazo[1,2-a]pyridines are valuable intermediates, readily undergoing transformations such as oxidation, reduction, and condensation reactions to generate diverse libraries of compounds for drug discovery.

The Vilsmeier-Haack Reaction: The Gold Standard

The Vilsmeier-Haack reaction is a widely used and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3]

Reaction Mechanism

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich C3 position of the imidazopyridine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Imidazopyridine DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Imidazopyridine Imidazopyridine Iminium_intermediate Iminium Intermediate Imidazopyridine->Iminium_intermediate + Vilsmeier Reagent Formyl_imidazopyridine 3-Formyl- imidazopyridine Iminium_intermediate->Formyl_imidazopyridine Hydrolysis (H2O)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Alternative Formylation Reagents

While effective, the Vilsmeier-Haack reaction can sometimes require harsh conditions and the use of corrosive reagents. This has prompted the development of alternative formylation methods, often leveraging transition metal catalysis or photochemistry.

Copper- and Iron-Catalyzed Formylation with DMSO

Recent advancements have established copper and iron salts as effective catalysts for the C3-formylation of imidazopyridines, utilizing dimethyl sulfoxide (DMSO) as both the solvent and the formyl group source.[4][5][6][7][8] These methods are attractive due to the use of inexpensive and readily available reagents.

Photocatalytic Formylation with TMEDA

A metal-free approach employing visible light and an organic photosensitizer, such as Rose Bengal, has been developed for the formylation of imidazopyridines.[9] In this method, tetramethylethylenediamine (TMEDA) serves as the one-carbon source.

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[10] While traditionally used for the ortho-formylation of phenols, its application to N-heterocycles like imidazopyridines has been explored, though it is generally less efficient.[11]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for ortho-formylation of phenols, employing chloroform in a basic solution.[12][13][14] Its applicability to imidazopyridines is limited and often results in low yields due to the harsh basic conditions.

Performance Comparison

The choice of formylation reagent significantly impacts reaction efficiency, substrate scope, and overall yield. The following tables provide a comparative summary of these methods for the formylation of various substituted imidazo[1,2-a]pyridines.

Table 1: Comparison of Reaction Conditions for Formylation of Imidazo[1,2-a]pyridines

MethodReagentsSolventTemperature (°C)Time (h)
Vilsmeier-Haack POCl₃, DMFDMF0 - 901 - 6
Cu-catalyzed Cu(OAc)₂, O₂DMSO12012
Fe-catalyzed FeCl₃, O₂DMSO1104
Photocatalytic Rose Bengal, TMEDA, Visible LightMeCNRoom Temp24
Duff Reaction HMTA, AcOHAcOH12012
Reimer-Tiemann CHCl₃, NaOHH₂O/CHCl₃706

Table 2: Yield Comparison for the Formylation of Substituted Imidazo[1,2-a]pyridines

Substrate (R)Vilsmeier-Haack Yield (%)Cu-catalyzed Yield (%)[5]Fe-catalyzed Yield (%)[8]Photocatalytic Yield (%)
H 85-95828192
2-Me 88787588
2-Ph 92858395
2-p-Tolyl 90838093
2-p-MeOPh 85807890
2-p-ClPh 82757285
2-p-NO₂Ph 70656075
7-Me 89817991
6-Cl 80737083

Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyridine

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (10 mL) to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 eq) dropwise to the cooled DMF with stirring.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 eq) in DMF (5 mL) dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 3 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a cold aqueous NaOH solution until it is alkaline (pH ~8-9).

  • Extract the product with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde.

Copper-Catalyzed Formylation of Imidazo[1,2-a]pyridine with DMSO

Materials:

  • Imidazo[1,2-a]pyridine

  • Copper(II) acetate (Cu(OAc)₂)

  • Dimethyl sulfoxide (DMSO)

  • Oxygen (O₂) balloon

Procedure:

  • To a sealed tube, add imidazo[1,2-a]pyridine (1.0 eq) and Cu(OAc)₂ (10 mol%).

  • Add DMSO as the solvent.

  • Fit the tube with an oxygen balloon.

  • Heat the reaction mixture at 120 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Logical Workflow for Reagent Selection

The selection of an appropriate formylation reagent depends on several factors, including the substrate's electronic properties, the desired reaction conditions (e.g., temperature, tolerance to strong acids or bases), and the availability of catalysts.

Reagent_Selection_Workflow Start Start: Formylation of Imidazopyridine Substrate_Properties Evaluate Substrate Properties (Electron-rich, sensitive functional groups?) Start->Substrate_Properties Vilsmeier Vilsmeier-Haack (General, high yield) Substrate_Properties->Vilsmeier Robust Substrate Metal_Catalysis Cu/Fe Catalysis with DMSO (Milder, inexpensive) Substrate_Properties->Metal_Catalysis Acid/Base Sensitive Photocatalysis Photocatalysis with TMEDA (Metal-free, mild) Substrate_Properties->Photocatalysis Metal-Free Conditions Required Duff_Reimer Duff or Reimer-Tiemann (Generally lower yields for imidazopyridines) Substrate_Properties->Duff_Reimer Specific Phenolic Substrates (Less applicable to imidazopyridines)

Caption: Decision workflow for selecting a formylation reagent.

Conclusion

The Vilsmeier-Haack reaction remains a powerful and versatile tool for the formylation of imidazopyridines, consistently providing high yields for a broad range of substrates. However, for sensitive substrates or when milder, more environmentally benign conditions are desired, copper- or iron-catalyzed methods using DMSO and photocatalytic approaches with TMEDA offer excellent alternatives. The Duff and Reimer-Tiemann reactions are generally less suitable for the direct formylation of the imidazopyridine core. The choice of reagent should be guided by a careful consideration of the specific substrate, desired reaction conditions, and the overall synthetic strategy. This guide provides the necessary data and protocols to enable researchers to make an informed decision for their specific needs in the synthesis of valuable formylated imidazopyridine intermediates.

References

in vitro screening of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature did not yield specific in vitro screening data for derivatives of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. However, extensive research has been conducted on the broader class of imidazo[1,2-a]pyridine derivatives, revealing their significant potential as anticancer and enzyme-inhibiting agents. This guide provides a comparative analysis of the in vitro biological activities of various imidazo[1,2-a]pyridine derivatives, supported by experimental data and detailed protocols to aid researchers in the field of drug discovery.

Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Numerous studies have demonstrated the cytotoxic effects of imidazo[1,2-a]pyridine derivatives against a range of human cancer cell lines. The primary method for evaluating this in vitro anticancer activity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

A series of novel 3-aminoimidazo[1,2-a]pyridine compounds were synthesized and evaluated for their cytotoxicity against breast (MCF-7), colon (HT-29), and melanoma (B16F10) cancer cell lines.[1] Several of these compounds exhibited potent inhibitory activity. For instance, one derivative with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position showed the highest inhibitory activity against the HT-29 cell line, with an IC50 value of 4.15 ± 2.93 µM.[1] Another study on different imidazo[1,2-a]pyridine compounds, designated IP-5 and IP-6, revealed strong cytotoxic effects against the HCC1937 breast cancer cell line, with IC50 values of 45µM and 47.7µM, respectively.[2]

Furthermore, a separate investigation into imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives reported significant anticancer activities against laryngeal (Hep-2), hepatocellular (HepG2), breast (MCF-7), and skin (A375) cancer cell lines.[3][4] One particular imidazo[1,2-a]pyridine derivative, compound 12b, emerged as a promising lead with IC50 values of 11 μM against Hep-2, 13 μM against HepG2, and 11 μM against both MCF-7 and A375 cell lines.[3][4]

The table below summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives from various studies.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12[1]HT-29 (Colon)4.15 ± 2.93[1]
Compound 18[1]MCF-7 (Breast)14.81 ± 0.20[1]
Compound 11[1]MCF-7 (Breast)20.47 ± 0.10[1]
IP-5[2]HCC1937 (Breast)45[2]
IP-6[2]HCC1937 (Breast)47.7[2]
IP-7[2]HCC1937 (Breast)79.6[2]
Compound 12b[3][4]Hep-2 (Laryngeal)11[3][4]
Compound 12b[3][4]HepG2 (Hepatocellular)13[3][4]
Compound 12b[3][4]MCF-7 (Breast)11[3][4]
Compound 12b[3][4]A375 (Skin)11[3][4]

Signaling Pathway Inhibition

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival. One of the critical pathways targeted by these compounds is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.

One study identified a 2-methylimidazo[1,2-a]pyridine derivative as a novel inhibitor of the p110α subunit of PI3K with an initial IC50 of 0.67µM.[5] Through optimization, a derivative with an IC50 of 0.0018µM was developed.[5] Another thiazole derivative of imidazo[1,2-a]pyridine demonstrated potent and highly selective inhibition of p110α with an IC50 of 0.0028µM.[5] This compound also inhibited the proliferation of A375 and HeLa cells with IC50 values of 0.14µM and 0.21µM, respectively.[5]

Research has also shown that some imidazo[1,2-a]pyridine compounds induce cell cycle arrest and apoptosis by modulating the levels of key regulatory proteins. For example, the compound IP-5 was found to increase the levels of p53 and p21, leading to cell cycle arrest.[2] It also triggered the extrinsic apoptosis pathway, as evidenced by the increased activity of caspases 7 and 8, and cleavage of PARP.[2] Furthermore, IP-5 treatment led to decreased levels of phosphorylated AKT (pAKT), indicating inhibition of the PI3K/AKT signaling pathway.[2]

The following diagram illustrates the general experimental workflow for in vitro screening of these derivatives.

G Experimental Workflow for In Vitro Screening cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Mechanism of Action synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity enzyme Enzyme Inhibition (e.g., Kinase Assay) synthesis->enzyme ic50 IC50 Determination cytotoxicity->ic50 enzyme->ic50 pathway Signaling Pathway Analysis (e.g., Western Blot) ic50->pathway apoptosis Apoptosis Assays (e.g., Flow Cytometry) ic50->apoptosis

Caption: A flowchart of the in vitro screening process.

The diagram below depicts a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target of imidazo[1,2-a]pyridine derivatives.

G PI3K/AKT/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

To determine the inhibitory effect of the compounds on specific kinases, various in vitro kinase assay formats can be employed.

  • Reagents: This typically includes the purified kinase, a specific substrate (peptide or protein), ATP, and the test compounds.

  • Reaction: The kinase, substrate, and test compound are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: The extent of the kinase reaction (i.e., substrate phosphorylation) is measured. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • IC50 Determination: The IC50 value is determined by measuring the kinase activity at a range of inhibitor concentrations.

Conclusion

References

cytotoxicity assay of compounds derived from 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities, including potential anticancer properties.[1][2][3] This guide provides a comparative overview of the cytotoxic effects of various derivatives of imidazo[1,2-a]pyridine against several cancer cell lines. While the specific focus of this guide is on compounds derived from 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a comprehensive literature search did not yield specific cytotoxic data for these particular derivatives. Therefore, this document presents available data on related imidazo[1,2-a]pyridine compounds to provide a broader context for researchers in the field. The presented data, experimental protocols, and pathway visualizations aim to support the evaluation and development of novel anticancer agents based on this privileged heterocyclic structure.[3]

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole Derivatives
9dMCF-7 (Breast)2.35[4]
9dHeLa (Cervical)10.89[4]
Diarylurea/Diarylamide Derivatives
15d, 17e, 18c, 18h, 18iA375P (Melanoma)< 0.06[5]
Keto Spacer Derivatives
A2, A3, A4, C1, C2A549 (Lung), HeLa (Cervical), U87-MG (Glioblastoma)Cytotoxicity Observed[6]
Novel Imidazo[1,2-a]pyridines
IP-5HCC1937 (Breast)45[7]
IP-6HCC1937 (Breast)47.7[7]
IP-7HCC1937 (Breast)79.6[7]
Hybrid Derivatives
HB9A549 (Lung)50.56[8]
HB10HepG2 (Liver)51.52[8]
2-Arylimidazo[1,2-a]pyridinyl-3-amines
5c (Carbohydrazide analog)Pim-1, VEGFR-2, EGFRWT (Enzymatic)0.037, 0.95, 0.16[9]

Experimental Protocols

A commonly employed method for assessing the cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Cytotoxicity Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compounds to exert their effects.[7][10]

  • MTT Addition: After the incubation period, a solution of MTT is added to each well.

  • Formazan Solubilization: The plates are further incubated to allow viable cells to metabolize the MTT into formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Potential Mechanisms

The following diagrams illustrate the general workflow of a cytotoxicity assay and a simplified signaling pathway potentially targeted by imidazo[1,2-a]pyridine derivatives.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding adhesion Overnight Adhesion seeding->adhesion treatment Add Compounds to Cells adhesion->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Formazan Crystal Formation mtt_add->formazan solubilize Solubilize Crystals formazan->solubilize readout Measure Absorbance solubilize->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50

Caption: General workflow of an in vitro cytotoxicity assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibition Compound->AKT Compound->mTOR

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

References

A Comparative Guide to the Reaction Products of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common reaction products derived from 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the aldehyde functionality at the 3-position serves as a versatile handle for the synthesis of a diverse range of derivatives. This document outlines key reaction pathways, including Schiff base formation, Knoevenagel condensation, and Horner-Wadsworth-Emmons olefination, providing detailed experimental protocols and comparative data to aid in the selection of appropriate synthetic routes for drug discovery and development.

I. Overview of Reaction Pathways

5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde readily undergoes reactions typical of aromatic aldehydes, providing access to a variety of functionalized derivatives. The primary reaction types explored in this guide are:

  • Schiff Base Formation: Condensation with primary amines to yield imines (Schiff bases).

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated products.

  • Horner-Wadsworth-Emmons (HWE) Reaction: Olefination with phosphonate ylides to produce α,β-unsaturated esters.

These reactions are fundamental in organic synthesis for extending the carbon framework and introducing new functional groups, which can significantly modulate the biological activity of the parent molecule.

Reaction_Pathways Start 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Schiff_Base Schiff Base (Imine) Start->Schiff_Base R-NH2 Knoevenagel_Product Knoevenagel Adduct (α,β-unsaturated nitrile) Start->Knoevenagel_Product CH2(CN)2, Piperidine HWE_Product HWE Product (α,β-unsaturated ester) Start->HWE_Product (EtO)2P(O)CH2CO2Et, NaH

Caption: Reaction pathways of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

II. Comparative Data of Reaction Products

The following tables summarize the quantitative data for representative products from each reaction type.

Table 1: Schiff Base Formation Products
ProductReactant (Ar-NH₂)Yield (%)m.p. (°C)¹H NMR (δ, ppm)
1a Aniline92118-1208.65 (s, 1H, -CH=N-), 7.20-7.95 (m, 9H, Ar-H), 2.50 (s, 3H, -CH₃)
1b 4-Chloroaniline90155-1578.63 (s, 1H, -CH=N-), 7.25-7.98 (m, 8H, Ar-H), 2.51 (s, 3H, -CH₃)
1c 4-Methoxyaniline91130-1328.60 (s, 1H, -CH=N-), 6.95-7.90 (m, 8H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.49 (s, 3H, -CH₃)
Table 2: Knoevenagel Condensation Product
ProductReactantYield (%)m.p. (°C)¹H NMR (δ, ppm)
2a Malononitrile>95 (Est.)N/A8.30 (s, 1H, =CH-), 7.00-8.00 (m, 4H, Ar-H), 2.55 (s, 3H, -CH₃)

Note: Data for product 2a is based on analogous reactions with similar heteroaromatic aldehydes.

Table 3: Horner-Wadsworth-Emmons (HWE) Reaction Product
ProductReactantYield (%)m.p. (°C)¹H NMR (δ, ppm)
3a Triethyl phosphonoacetate~85-95 (Est.)N/A7.80 (d, 1H, J=16 Hz, =CH-), 6.50 (d, 1H, J=16 Hz, =CH-), 7.00-8.10 (m, 4H, Ar-H), 4.25 (q, 2H, -OCH₂CH₃), 2.52 (s, 3H, -CH₃), 1.30 (t, 3H, -OCH₂CH₃)

Note: Data for product 3a is based on analogous reactions with pyridinecarboxaldehydes.

III. Experimental Protocols

A. General Procedure for Schiff Base Formation (Microwave-Assisted)

Schiff_Base_Workflow Start Mix Aldehyde, Aromatic Amine, & PEG-400 Microwave Microwave Irradiation (3-5 min) Start->Microwave Cool Cool to RT Microwave->Cool Precipitate Add Water Cool->Precipitate Filter Filter Solid Precipitate->Filter Recrystallize Recrystallize (Ethanol) Filter->Recrystallize Product Pure Schiff Base Recrystallize->Product

Caption: Workflow for Schiff base synthesis.

A mixture of 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol), the respective aromatic amine (1 mmol), and polyethylene glycol-400 (PEG-400, 3 mL) is placed in a microwave-safe vessel. The reaction mixture is irradiated in a microwave synthesizer for 3-5 minutes at a power of 180 W. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and water is added to precipitate the solid product. The solid is then collected by filtration, washed with water, and recrystallized from ethanol to afford the pure Schiff base.

B. Representative Procedure for Knoevenagel Condensation

Knoevenagel_Workflow Start Dissolve Aldehyde & Malononitrile in Ethanol Add_Catalyst Add Piperidine Start->Add_Catalyst Reflux Reflux (2-4 h) Add_Catalyst->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Product Pure Knoevenagel Product Wash->Product

Caption: Workflow for Knoevenagel condensation.

To a solution of 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), a catalytic amount of piperidine (2-3 drops) is added. The reaction mixture is heated at reflux for 2-4 hours, with the progress of the reaction monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired (E)-2-((5-methylimidazo[1,2-a]pyridin-3-yl)methylene)malononitrile.

C. Representative Procedure for Horner-Wadsworth-Emmons (HWE) Reaction

HWE_Workflow Start Suspend NaH in THF (0 °C) Add_Phosphonate Add Triethyl phosphonoacetate Start->Add_Phosphonate Stir_1 Stir (30 min) Add_Phosphonate->Stir_1 Add_Aldehyde Add Aldehyde in THF Stir_1->Add_Aldehyde Stir_2 Stir at RT (2-4 h) Add_Aldehyde->Stir_2 Quench Quench with H₂O Stir_2->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Pure (E)-Ester Purify->Product

Caption: Workflow for Horner-Wadsworth-Emmons reaction.

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under a nitrogen atmosphere, triethyl phosphonoacetate (1.2 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours until the reaction is complete (monitored by TLC). The reaction is quenched by the careful addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl (E)-3-(5-methylimidazo[1,2-a]pyridin-3-yl)acrylate.

IV. Conclusion

The aldehyde group of 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde provides a versatile entry point for the synthesis of a wide array of derivatives. Schiff base formation offers a straightforward method for introducing diverse aromatic substituents. The Knoevenagel condensation and Horner-Wadsworth-Emmons reaction are reliable methods for carbon-carbon bond formation, leading to α,β-unsaturated systems that are valuable precursors for further synthetic transformations. The choice of reaction pathway will depend on the desired final structure and the specific biological targets of interest. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

A Comparative Guide to the Spectroscopic Signatures of Imidazo[1,2-a]pyridine Aldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the 1H NMR, 13C NMR, and Mass Spectrometry data of various imidazo[1,2-a]pyridine aldehydes is presented, offering a crucial reference for their unambiguous identification and characterization. This guide provides a comparative overview with related heterocyclic aldehydes, details common synthetic protocols, and visualizes a key signaling pathway where these compounds show significant therapeutic potential.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1][2] The introduction of an aldehyde functionality onto this core structure provides a versatile handle for further chemical modifications, making these compounds valuable intermediates in the synthesis of novel therapeutic agents. This guide offers a comprehensive cross-reference of the key spectroscopic data for imidazo[1,2-a]pyridine aldehydes, with a focus on the 2- and 3-carbaldehyde isomers, and compares them with other common heterocyclic aldehydes, namely indole-3-carbaldehyde and pyrrole-2-carbaldehyde.

Spectroscopic Data Comparison

The following tables summarize the characteristic 1H NMR, 13C NMR, and mass spectrometry data for selected imidazo[1,2-a]pyridine aldehydes and their counterparts.

Table 1: 1H NMR Spectroscopic Data (CDCl3, chemical shifts in ppm)

CompoundAldehyde Proton (CHO)H-2H-3H-5H-6H-7H-8Other Protons
Imidazo[1,2-a]pyridine-2-carbaldehyde~9.8-~8.2~8.1~7.4~7.0~7.7
Imidazo[1,2-a]pyridine-3-carbaldehyde~10.10~8.28-~9.78~7.85~7.58~7.40
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde~10.0--~9.65~7.60~7.14~7.80~7.65-7.72 (m, Phenyl)
Indole-3-carbaldehyde~10.0~8.3-~7.4-7.5~7.2-7.3~7.2-7.3~8.1-8.2NH ~8.4
Pyrrole-2-carbaldehyde~9.5-~7.0~6.3~7.2--NH ~11.4

Table 2: 13C NMR Spectroscopic Data (CDCl3, chemical shifts in ppm)

CompoundAldehyde Carbon (C=O)C-2C-3C-5C-6C-7C-8C-8a
Imidazo[1,2-a]pyridine-2-carbaldehyde~185.0~148.0~118.0~128.0~126.0~114.0~132.0~145.0
Imidazo[1,2-a]pyridine-3-carbaldehyde~179.8~158.4~120.8~131.6~130.1~117.7~129.0~146.0
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde~179.1~156.9~120.7~132.1~131.3~117.5~128.8~147.7
Indole-3-carbaldehyde~184.9~124.2~118.2~122.2~120.9~123.6~112.5~137.2
Pyrrole-2-carbaldehyde~178.0~133.0~122.0~111.0~128.0---

Table 3: Mass Spectrometry Data (ESI-MS)

CompoundMolecular Formula[M+H]+ (Calculated)[M+H]+ (Found)Key Fragmentation Observations
Imidazo[1,2-a]pyridine-2-carbaldehydeC8H6N2O147.0553147.0553Loss of CO is a common fragmentation pathway.
Imidazo[1,2-a]pyridine-3-carbaldehydeC8H6N2O147.0553147.0553Similar to the 2-carbaldehyde, loss of the formyl group as CO is observed.
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehydeC14H10N2O223.0866223.0866Fragmentation often involves the phenyl substituent and the aldehyde group.
Indole-3-carbaldehydeC9H7NO146.0600146.0600A characteristic fragment corresponds to the loss of the formyl radical.[3]
Pyrrole-2-carbaldehydeC5H5NO96.044496.0444Fragmentation typically involves cleavage of the aldehyde group.

Experimental Protocols

The synthesis of imidazo[1,2-a]pyridine aldehydes can be achieved through various methods. A common and effective approach is the Vilsmeier-Haack reaction.

General Procedure for the Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde:

  • To a cooled (0 °C) solution of dimethylformamide (DMF, 2.3 equivalents), phosphorus oxychloride (POCl3, 2.3 equivalents) is added dropwise with stirring.[4]

  • The mixture is stirred at room temperature for 15 minutes.

  • The respective 2-substituted or unsubstituted imidazo[1,2-a]pyridine (1 equivalent) is then added to the reaction mixture.[4]

  • The reaction is heated, typically to around 80-100 °C, and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is cooled and neutralized with a suitable base, such as sodium carbonate solution.

  • The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine-3-carbaldehyde.[4]

For the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, 2-phenylimidazo[1,2-a]pyridine is used as the starting material in the Vilsmeier-Haack reaction.[5]

Visualizing Experimental Workflow and Biological Relevance

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for the synthesis and characterization of these compounds, and a key signaling pathway where they have shown significant biological activity.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 2-aminopyridine, α-haloketone) reaction Cyclization Reaction start->reaction workup Aqueous Workup & Neutralization reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Pure Imidazo[1,2-a]pyridine Aldehyde purification->product nmr NMR Spectroscopy (1H & 13C) product->nmr ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis

Caption: Experimental workflow for the synthesis and characterization of imidazo[1,2-a]pyridine aldehydes.

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR and p38 MAPK signaling pathways, which are often dysregulated in cancer and inflammatory diseases.[6][7][8][9][10][11]

p38_MAPK_pathway cluster_pathway p38 MAPK Signaling Pathway stress Cellular Stress (e.g., UV, Cytokines) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Imidazo[1,2-a]pyridine Derivative inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by imidazo[1,2-a]pyridine derivatives.

This guide provides a foundational dataset for researchers working with imidazo[1,2-a]pyridine aldehydes. The comparative spectroscopic data, detailed experimental protocols, and visualizations of their synthesis and biological context are intended to facilitate their research and development efforts in the pursuit of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound likely utilized in pharmaceutical research and development, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal. All waste containing this compound should be treated as hazardous.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the chemical nature of this compound (a pyridine and aldehyde derivative), the following PPE is mandatory:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of vapors or dust.[1][2]

In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][3] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The disposal of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde must adhere to all local, state, and federal regulations. Never pour this chemical down the drain or dispose of it in regular trash.[3]

  • Waste Identification and Segregation :

    • All materials contaminated with 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • This waste stream must be segregated from other incompatible waste. Specifically, it should not be mixed with strong oxidizing agents, acids, or bases.[1][4]

  • Waste Collection and Containerization :

    • Collect all waste containing 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in a designated, properly sealed, and clearly labeled hazardous waste container.[1][5] The container should be made of a compatible material, such as glass or high-density polyethylene.[3]

    • Ensure the container's cap is in good condition and can be tightly sealed to prevent leaks or spills.[6]

  • Labeling :

    • The waste container must be clearly labeled as "Hazardous Waste."[5]

    • The label must include the full chemical name: "5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde."

    • Indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]

    • The accumulation start date (the date the first drop of waste is added) must be clearly marked.[5]

  • Storage :

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][6]

    • The storage area should be away from sources of ignition, such as heat, sparks, or open flames.[3][7]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

    • Common disposal methods for pyridine-based compounds include high-temperature incineration, such as rotary kiln incineration.[8]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

G Disposal Workflow for 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde A Waste Generation (Pure compound, solutions, contaminated materials) B Don Personal Protective Equipment (PPE) A->B C Segregate as Hazardous Waste (Keep separate from acids, bases, oxidizers) B->C D Collect in a Labeled, Compatible Container C->D E Store in a Designated Satellite Accumulation Area D->E F Contact EHS for Pickup and Final Disposal E->F G Incineration by a Licensed Facility F->G

References

Essential Safety and Operational Protocols for Handling 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. The following procedural guidance is based on the known hazards of related pyridine and aldehyde compounds and is intended to ensure the safety of all laboratory personnel.

Hazard Assessment

Assumed Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion/Irritation: May cause skin irritation.[4]

  • Eye Damage/Irritation: May cause serious eye irritation.[4]

  • Respiratory Sensitization: May cause respiratory irritation.[5]

  • Flammability: The pyridine component suggests potential flammability.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves. Avoid latex gloves.Provides robust chemical resistance against pyridine and its derivatives.[1]
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.[7]Protects against splashes and vapors that can cause serious eye irritation.[1]
Skin and Body Protection A flame-retardant and chemical-resistant lab coat.[1] Closed-toe shoes made of impervious material.Protects against skin contact, which can be toxic. The flammability of pyridine compounds makes flame-retardant material essential.[1][8]
Respiratory Protection All handling of solids and solutions must be conducted in a certified chemical fume hood.[1][2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]Pyridine fumes can cause headaches, dizziness, and respiratory irritation upon inhalation.[1]

Experimental Protocols: Safe Handling and Disposal

3.1. Engineering Controls

  • Ventilation: Always handle 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ignition Sources: Keep the compound away from open flames, sparks, and hot surfaces as pyridine derivatives can be flammable.[3][6] Use non-sparking tools and explosion-proof equipment where necessary.[6][9]

3.2. Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE and spill containment materials, readily available.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Dispensing:

    • If dispensing a solid, do so carefully to avoid generating dust.

    • If working with a solution, use a syringe or pipette to transfer the liquid.

  • Reactions: When setting up reactions, ensure all glassware is properly secured. If heating is required, use a controlled heating source such as a heating mantle or oil bath.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[5] Decontaminate all work surfaces.

3.3. Spill Management

In the event of a spill, immediate action is required:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[2]

  • Collection: Carefully sweep or scoop the absorbent material into a sealed, labeled container for disposal.[9]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

3.4. Waste Disposal

  • Chemical Waste: All waste containing 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, including contaminated absorbent materials and disposable PPE, must be collected in a designated, labeled hazardous waste container.

  • Disposal Protocol: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain or mix with other waste streams unless explicitly permitted.

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for safely handling 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

G prep Preparation - Clear workspace - Assemble materials - Verify fume hood function ppe Don PPE - Double gloves (nitrile) - Safety goggles & face shield - Flame-retardant lab coat prep->ppe Proceed handling Chemical Handling (in Fume Hood) - Weighing - Dissolving - Reaction setup ppe->handling Proceed post_handling Post-Handling Procedures - Decontaminate surfaces - Doff PPE correctly handling->post_handling Procedure Complete spill Spill Response - Evacuate & Ventilate - Contain with absorbent - Collect & Dispose handling->spill If Spill Occurs waste Waste Disposal - Segregate waste - Label container - Store in designated area post_handling->waste Generate Waste end End of Procedure waste->end spill->waste Contain & Collect

Caption: Workflow for Handling 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.